2-Chloro-6-fluorophenylacetic acid
Description
The exact mass of the compound 2-Chloro-6-fluorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-6-fluorophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluorophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAIAAXDEJZRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191222 | |
| Record name | 2-Chloro-6-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37777-76-7 | |
| Record name | 2-Chloro-6-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37777-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037777767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-fluorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-6-fluorophenylacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV46FT6W9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-6-fluorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential physical, chemical, and analytical properties of 2-Chloro-6-fluorophenylacetic acid, a key building block in modern synthetic chemistry. Designed for the discerning researcher, this document moves beyond a simple recitation of data points to offer a deeper understanding of the compound's characteristics, grounded in established scientific principles. We will explore its structural attributes, spectroscopic signature, and safe handling protocols, providing the foundational knowledge necessary for its effective application in research and development.
Molecular Structure and Physicochemical Properties
2-Chloro-6-fluorophenylacetic acid, with the CAS number 37777-76-7, possesses a molecular formula of C₈H₆ClFO₂. Its structure is characterized by a phenylacetic acid backbone substituted at the 2- and 6-positions of the phenyl ring with chlorine and fluorine atoms, respectively. This substitution pattern imparts unique electronic and steric properties that influence its reactivity and physical behavior.
The accurate molecular weight of this compound is 188.58 g/mol .[1] Understanding this fundamental property is the cornerstone of all stoichiometric calculations and analytical interpretations.
Caption: 2D structure of 2-Chloro-6-fluorophenylacetic acid.
A summary of its key physical properties is presented in the table below. It is important to note that some of these values are predicted or estimated and should be considered with appropriate scientific caution pending experimental verification.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | N/A |
| Molecular Weight | 188.58 g/mol | [1] |
| Melting Point | 120-123 °C | [2] |
| Boiling Point (Predicted) | 287.3 ± 25.0 °C at 760 mmHg | [2] |
| Density (Estimated) | 1.3379 g/cm³ | [2] |
| pKa (Predicted) | 3.77 ± 0.10 | [2] |
| Appearance | Off-white to pale yellow crystalline solid | [2] |
Solubility Profile:
Qualitative data indicates that 2-Chloro-6-fluorophenylacetic acid is soluble in methanol.[2] Phenylacetic acids, in general, tend to be sparingly soluble in water but exhibit good solubility in a range of organic solvents such as ethanol, acetone, and ethyl acetate. The presence of the polar carboxylic acid group allows for hydrogen bonding, while the substituted phenyl ring contributes to its lipophilicity.
Spectroscopic Characterization
The unique structural features of 2-Chloro-6-fluorophenylacetic acid give rise to a distinct spectroscopic fingerprint, which is indispensable for its identification and quality control.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by several strong, diagnostic absorptions. For 2-Chloro-6-fluorophenylacetic acid, the following key peaks are anticipated:
-
O-H Stretch: A very broad absorption in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C-H Stretch (Aromatic): Absorptions typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions from the methylene (-CH₂-) group will be observed just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption between 1760 and 1690 cm⁻¹ is indicative of the carbonyl group.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region arise from the vibrations of the phenyl ring.
-
C-O Stretch: An absorption between 1320 and 1210 cm⁻¹ corresponds to the stretching of the carbon-oxygen single bond.
-
C-Cl and C-F Stretches: These will appear in the fingerprint region, typically below 1100 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. The expected signals are:
-
-COOH Proton: A singlet, typically broad, in the downfield region (δ 10-13 ppm).
-
Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm), with splitting patterns influenced by both proton-proton and proton-fluorine coupling.
-
-CH₂- Protons: A singlet or a doublet (due to coupling with the fluorine atom, though this is often small) in the region of δ 3.5-4.0 ppm.
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The approximate chemical shifts are:
-
-COOH Carbon: In the range of δ 170-185 ppm.
-
Aromatic Carbons: Six signals in the δ 110-165 ppm region. The carbons directly attached to the electronegative chlorine and fluorine atoms will be significantly shifted.
-
-CH₂- Carbon: A signal in the δ 35-45 ppm range.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak ([M]⁺) at m/z 188. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with a smaller peak at m/z 190.
Common fragmentation pathways for phenylacetic acids include:
-
Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 143.
-
Decarboxylation (loss of CO₂), leading to a fragment at m/z 144.
-
Further fragmentation of the substituted benzyl cation.
Analytical Methodologies for Quality Control
The purity of 2-Chloro-6-fluorophenylacetic acid is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing its purity.
Reversed-Phase HPLC Protocol
This protocol provides a general framework for the analysis of phenylacetic acid derivatives and should be optimized and validated for specific applications.
Caption: General workflow for HPLC analysis.
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Causality in Method Design: The C18 stationary phase provides a nonpolar environment for the separation of the relatively nonpolar analyte. The acidic modifier in the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is suitable due to the presence of the chromophoric phenyl ring.
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical.
GHS Classification
2-Chloro-6-fluorophenylacetic acid is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The corresponding GHS pictograms are:
Caption: GHS pictogram for irritant/harmful substances.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile). Wear a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage
Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is below 30°C.[2]
Applications in Synthesis
2-Chloro-6-fluorophenylacetic acid is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functionalities—the carboxylic acid, the chloro group, and the fluoro group—allows for a variety of subsequent chemical transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides. The halogen substituents can participate in nucleophilic aromatic substitution or cross-coupling reactions, providing a versatile handle for further molecular elaboration.
Conclusion
This technical guide has provided a detailed examination of the physical and chemical properties of 2-Chloro-6-fluorophenylacetic acid. By understanding its molecular structure, spectroscopic characteristics, and safe handling procedures, researchers can confidently and effectively utilize this compound in their synthetic endeavors. The information presented herein serves as a robust foundation for further investigation and application of this important chemical intermediate.
References
-
National Institute of Standards and Technology. (n.d.). 2-Chloro-6-fluorophenylacetic acid. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.). 2-Chlorophenoxyacetic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
Sources
An In-Depth Technical Guide to 2-Chloro-6-fluorophenylacetic Acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel chemical entities. Among these, 2-Chloro-6-fluorophenylacetic acid (CAS No. 37777-76-7) emerges as a compound of significant interest. Its unique substitution pattern—featuring both a chloro and a fluoro group ortho to the acetic acid moiety—imparts a distinct combination of steric and electronic properties. This guide offers an in-depth technical overview of 2-Chloro-6-fluorophenylacetic acid, tailored for researchers, scientists, and drug development professionals. We will explore its core chemical properties, spectroscopic signature, plausible synthetic routes, key applications, and essential safety protocols, providing a comprehensive resource for its effective utilization in the laboratory.
Chapter 1: Physicochemical and Spectroscopic Properties
The utility of a chemical intermediate is fundamentally dictated by its intrinsic properties. The presence of two different halogens on the phenyl ring, ortho to the side chain, creates a sterically hindered and electron-deficient environment that profoundly influences its reactivity, acidity, and interactions with biological targets.
Core Chemical and Physical Data
The fundamental properties of 2-Chloro-6-fluorophenylacetic acid are summarized below for quick reference. This data is critical for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 37777-76-7 | |
| Molecular Formula | C₈H₆ClFO₂ | |
| Molecular Weight | 188.58 g/mol | |
| Appearance | White to off-white crystalline powder/solid | [1][2] |
| Melting Point | 120-123 °C | [3][4] |
| Boiling Point | 287.3 °C at 760 mmHg (Predicted) | [3][4] |
| pKa | 3.77 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
| InChI Key | GUAIAAXDEJZRBP-UHFFFAOYSA-N |
Chemical Structure
The spatial arrangement of the atoms dictates the molecule's behavior. The ortho-substituents force the carboxylic acid side chain into a specific conformation, which can be a crucial design element in drug development for achieving selective binding to a target protein.
Caption: Chemical structure of 2-Chloro-6-fluorophenylacetic acid.
Spectroscopic Profile
Spectroscopic analysis provides the definitive fingerprint of a molecule. While comprehensive, publicly available NMR spectra for this specific compound are scarce, data from authoritative sources and related compounds allow for a robust characterization.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for this compound, which is crucial for confirming its molecular weight and fragmentation pattern during reaction monitoring or quality control.
-
Infrared Spectroscopy (IR): An IR spectrum is available from the NIST Chemistry WebBook. Key expected absorptions would include a strong C=O stretch for the carboxylic acid (typically ~1700-1730 cm⁻¹), a broad O-H stretch (~2500-3300 cm⁻¹), and characteristic C-Cl and C-F stretches in the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂) protons and a complex multiplet pattern for the three aromatic protons, with coupling to each other and to the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the methylene carbon, and the six aromatic carbons, with the carbons bonded to or near the fluorine atom exhibiting characteristic C-F coupling constants. While specific experimental data is not widely published, spectra for this compound are noted in resources like SpectraBase, confirming their existence.[5]
-
Chapter 2: Synthesis and Reactivity
As a substituted phenylacetic acid, this compound can be synthesized through several established routes in organic chemistry. The choice of method often depends on the availability and cost of starting materials and the desired scale of production.
Synthetic Strategy: Hydrolysis of a Phenylacetonitrile Intermediate
A common and reliable method for preparing phenylacetic acids is the acid- or base-catalyzed hydrolysis of the corresponding phenylacetonitrile. This precursor can often be prepared from the corresponding benzyl halide. The causality here is straightforward: the nitrile group is a robust functional group that can be carried through several reaction steps and then efficiently converted to a carboxylic acid under strong hydrolytic conditions.
Caption: Plausible synthetic workflow for 2-Chloro-6-fluorophenylacetic acid.
Experimental Protocol: Synthesis via Nitrile Hydrolysis
This protocol is a representative, self-validating workflow based on established chemical principles for this class of compounds. Each step includes purification and validation checkpoints.
Step 1: Synthesis of 2-Chloro-6-fluorophenylacetonitrile
-
Reaction Setup: To a solution of 2-chloro-6-fluorobenzyl bromide (1.0 eq) in a polar aprotic solvent such as DMSO or DMF, add sodium cyanide (1.1 eq) portion-wise at room temperature. Causality: The cyanide ion (CN⁻) is a potent nucleophile that displaces the bromide in an Sₙ2 reaction. A polar aprotic solvent is chosen to solvate the cation (Na⁺) without hindering the nucleophilicity of the anion.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting benzyl bromide is consumed.
-
Workup and Purification: Quench the reaction by pouring it into ice-water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography on silica gel or by vacuum distillation.
-
Validation: Confirm the structure of the purified 2-chloro-6-fluorophenylacetonitrile by ¹H NMR, ¹³C NMR, and MS analysis.
Step 2: Hydrolysis to 2-Chloro-6-fluorophenylacetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-chloro-6-fluorophenylacetonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., a 3:2 v/v mixture). Causality: Strong acid protonates the nitrile nitrogen, making the carbon susceptible to nucleophilic attack by water, initiating hydrolysis first to an amide and then to the carboxylic acid.
-
Reaction: Heat the mixture to reflux (typically >100 °C) for 3-6 hours. The reaction is often vigorous. Monitor by TLC until the nitrile and intermediate amide are no longer observed.
-
Workup and Purification: Carefully cool the reaction mixture and pour it onto crushed ice. The product, 2-Chloro-6-fluorophenylacetic acid, will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid.
-
Recrystallization: For higher purity, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture.
-
Validation: Confirm the final product's identity and purity (>97%) via melting point determination, HPLC, and spectroscopic methods (NMR, IR, MS).
Chapter 3: Applications in Research and Drug Development
The true value of 2-Chloro-6-fluorophenylacetic acid lies in its application as a versatile intermediate.[2][3] The ortho-halogen substituents provide a powerful tool for medicinal chemists to fine-tune the steric and electronic properties of a final drug molecule, influencing its conformation, binding affinity, and metabolic stability.
Role as a Key Pharmaceutical Intermediate
Phenylacetic acid derivatives are foundational scaffolds in numerous therapeutic agents. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability (by blocking sites of oxidation) or to increase binding affinity through favorable electronic interactions. The chlorine atom adds further steric bulk and modulates the lipophilicity of the molecule.
This specific building block, 2-Chloro-6-fluorophenylacetic acid, has been explicitly cited in patent literature as a precursor for the synthesis of novel tetrahydroisoquinoline derivatives. These compounds are being investigated as potential treatments for serious neurological and psychiatric disorders, including Alzheimer's disease, dementia with Lewy Bodies, and cognitive impairment. In this context, the phenylacetic acid is typically activated and coupled with an amine to form a critical amide bond, demonstrating its primary utility in drug synthesis.
Caption: Logical pathway from building block to therapeutic application.
Broader Synthetic Utility
Beyond specific pharmaceutical targets, 2-Chloro-6-fluorophenylacetic acid is a valuable reagent in general organic synthesis.[5] Its carboxylic acid handle can be readily converted into a wide range of functional groups, including:
-
Esters: Via Fischer esterification or reaction with alkyl halides under basic conditions.
-
Amides: Via coupling with amines using standard reagents like HATU, HOBt, or by conversion to the acid chloride first.
-
Alcohols: Via reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄).
Chapter 4: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Proper handling of 2-Chloro-6-fluorophenylacetic acid is essential to ensure researcher safety and experimental integrity.
Hazard Identification and GHS Classification
The compound is classified as an irritant. Adherence to GHS guidelines is mandatory.
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [4] |
| Eye Irritation | H319 | Causes serious eye irritation | [4] |
| Signal Word | Warning | [4] |
Safe Handling and Personal Protective Equipment (PPE)
A self-validating safety protocol ensures that risks are systematically mitigated.
-
Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Emergency and First Aid Procedures
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation persists, call a physician.
-
In Case of Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures range from room temperature to below +30°C.[3][4]
-
Disposal: Dispose of this material and its container in accordance with local, regional, national, and international regulations. Halogenated organic waste should be collected in a designated container.
Conclusion
2-Chloro-6-fluorophenylacetic acid is a strategically designed chemical building block whose value is defined by the interplay of its ortho-halogen substituents and the reactive carboxylic acid moiety. Its documented use as an intermediate in the synthesis of potential therapeutics for neurological diseases underscores its importance in drug discovery pipelines. The well-defined physicochemical properties and established synthetic routes provide a solid foundation for its application. By adhering to rigorous safety and handling protocols, researchers can effectively and safely leverage the unique chemical properties of this compound to advance their projects in medicinal chemistry and organic synthesis.
References
-
National Institute of Standards and Technology. (n.d.). 2-Chloro-6-fluorophenylacetic acid. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]
-
Alpha Chemika. (n.d.). Chloro-6-fluorophenyl Acetic Acid Manufacturer, Supplier, Exporter. Retrieved January 31, 2026, from [Link]
-
European Patent Office. (1996). Heterocyclic tachykinin receptor antagonists. EP 0714891 A1. Retrieved January 31, 2026, from [Link]
- This reference was not used in the final response.
-
The Pharma Review. (n.d.). The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. Retrieved January 31, 2026, from [Link]
-
Wiley-VCH GmbH. (n.d.). 2-Chloro-6-fluorophenylacetic acid. SpectraBase. Retrieved January 31, 2026, from [Link]
- This reference was not used in the final response.
- This reference was not used in the final response.
- This reference was not used in the final response.
-
Pharmaffiliates. (n.d.). 2-Chloro-6-fluorophenylacetic Acid. Retrieved January 31, 2026, from [Link]
- This reference was not used in the final response.
- Google Patents. (n.d.). CA2963951A1 - Tetrahydroisoquinoline derivatives.
- This reference was not used in the final response.
- This reference was not used in the final response.
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved January 31, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20040146518A1 - Novel opiate compounds, methods of making and methods of use - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2-Chlorophenylacetic acid(2444-36-2) 13C NMR spectrum [chemicalbook.com]
Technical Synthesis Guide: 2-Chloro-6-fluorophenylacetic Acid
Executive Summary
Target Molecule: 2-Chloro-6-fluorophenylacetic acid CAS Registry Number: 37777-76-7 Molecular Formula: C₈H₆ClFO₂ Molecular Weight: 188.58 g/mol Primary Applications: Key intermediate in the synthesis of agrochemicals (herbicides, fungicides) and pharmaceuticals (e.g., dipeptidyl peptidase-IV inhibitors, antibiotics).
This technical guide outlines the authoritative synthesis pathways for 2-Chloro-6-fluorophenylacetic acid. While modern transition-metal catalyzed routes (Suzuki/Negishi) exist, the Radical Halogenation-Cyanation-Hydrolysis sequence remains the industrial "workhorse" due to the availability of the starting material, 2-chloro-6-fluorotoluene. This guide prioritizes a scalable, high-purity protocol involving benzylic bromination followed by nucleophilic substitution and acid hydrolysis.
Part 1: Retrosynthetic Analysis
The strategic disconnection relies on the functionalization of the benzylic carbon. The 2-chloro and 6-fluoro substituents on the aromatic ring are electronically deactivating and sterically hindering, which dictates the choice of reagents for the side-chain activation.
Figure 1: Retrosynthetic tree illustrating the disconnection to the commercially available toluene derivative.[1]
Part 2: Primary Synthesis Pathway (Industrial Standard)
Stage 1: Benzylic Bromination
Objective: Selective functionalization of the methyl group. Reaction: 2-Chloro-6-fluorotoluene + NBS → 2-Chloro-6-fluorobenzyl bromide Mechanism: Free-radical substitution (Wohl-Ziegler reaction).
Technical Insight: While industrial scales often use Cl₂ gas under UV irradiation, the laboratory and pilot-scale protocol below uses N-Bromosuccinimide (NBS) . NBS provides a controlled source of bromine radicals, minimizing the formation of the gem-dibromide byproduct (benzal bromide analog), which is a common impurity in direct halogenation.
Stage 2: Cyanation (Nucleophilic Substitution)
Objective: Carbon chain extension (C1 homologation). Reaction: 2-Chloro-6-fluorobenzyl bromide + NaCN → 2-Chloro-6-fluorophenylacetonitrile Mechanism: S_N2 Nucleophilic Substitution.
Technical Insight: The steric bulk from the ortho-chloro and ortho-fluoro groups significantly retards nucleophilic attack. Standard reflux conditions often fail or result in poor yields. The use of Phase Transfer Catalysis (PTC) or polar aprotic solvents (DMSO/DMF) is critical to facilitate the attack of the cyanide ion.
Stage 3: Nitrile Hydrolysis
Objective: Conversion of the nitrile to the carboxylic acid. Reaction: 2-Chloro-6-fluorophenylacetonitrile + H₂O/Acid → 2-Chloro-6-fluorophenylacetic acid Mechanism: Acid-catalyzed hydrolysis.
Technical Insight: Acid hydrolysis (using HCl) is preferred over basic hydrolysis for this substrate. Basic conditions can lead to side reactions or colored impurities ("coking") due to the sensitive nature of the halogenated ring. HCl hydrolysis typically yields a cleaner crude product that crystallizes easily.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Chloro-6-fluorobenzyl bromide
Reagents:
-
2-Chloro-6-fluorotoluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Benzoyl Peroxide (BPO) or AIBN (0.05 eq)
-
Carbon Tetrachloride (CCl₄) or Cyclohexane (Solvent)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 2-chloro-6-fluorotoluene in CCl₄ (approx. 5 mL per gram of substrate).
-
Addition: Add NBS and the radical initiator (AIBN or BPO).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (N₂). Monitor by TLC or GC.
-
Endpoint: Reaction is complete when the starting material is consumed (typically 4–6 hours). Succinimide will float to the top as a solid.
-
-
Workup: Cool the mixture to room temperature. Filter off the solid succinimide.
-
Purification: Wash the filtrate with water (2x) and brine (1x). Dry over anhydrous MgSO₄. Remove solvent under reduced pressure.[1]
-
Result: Yellowish oil or low-melting solid. Yield: ~85–90%.[2][3]
Protocol B: Synthesis of 2-Chloro-6-fluorophenylacetonitrile
Reagents:
-
2-Chloro-6-fluorobenzyl bromide (from Step A) (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Ethanol/Water (4:1 ratio) or DMSO
Procedure:
-
Safety Note: CAUTION! NaCN is highly toxic. Work in a well-ventilated fume hood. Ensure a bleach bath is ready to neutralize waste.
-
Dissolution: Dissolve NaCN in the minimum amount of water.
-
Reaction: Add the cyanide solution to a solution of the benzyl bromide in Ethanol.
-
Optimization: If reaction is slow, add a catalytic amount of Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.
-
-
Reflux: Heat to reflux (80°C) for 3–5 hours.
-
Workup: Cool to room temperature. Pour the mixture into ice water.
-
Extraction: Extract with Ethyl Acetate or Dichloromethane (3x). Wash combined organics with water and brine.
-
Purification: Dry over Na₂SO₄ and concentrate. The crude nitrile can often be used directly in the next step.
Protocol C: Hydrolysis to 2-Chloro-6-fluorophenylacetic acid
Reagents:
-
2-Chloro-6-fluorophenylacetonitrile (1.0 eq)
-
Hydrochloric Acid (conc. 37%) or H₂SO₄ (50% v/v)
-
Glacial Acetic Acid (optional co-solvent)
Procedure:
-
Mixing: In a flask, combine the nitrile with concentrated HCl. A molar ratio of Acid:Nitrile of 5:1 is recommended.[4]
-
Heating: Heat to reflux (approx. 100–110°C).
-
Observation: The mixture will initially be biphasic and eventually become homogeneous or form a solid precipitate of the acid.
-
Time: 4–8 hours.
-
-
Workup: Cool the reaction mixture. Pour into crushed ice/water.
-
Isolation: The product usually precipitates as a solid. Filter the solid.[4][5]
-
If oil forms: Extract with Ethyl Acetate, then extract the organic layer with 1M NaOH (to pull the acid into the aqueous phase), separate, and re-acidify the aqueous layer with HCl to precipitate the pure acid.
-
-
Recrystallization: Recrystallize from Toluene or Ethanol/Water to obtain high-purity white crystals.
-
Characterization: Melting Point: 120–123°C.
Part 4: Data & Process Parameters[1][2][3][4][5][6]
| Parameter | Step 1: Bromination | Step 2: Cyanation | Step 3: Hydrolysis |
| Key Reagent | NBS / AIBN | NaCN / KCN | Conc. HCl |
| Solvent | CCl₄ or Cyclohexane | Ethanol/Water or DMSO | Water / Acetic Acid |
| Temperature | Reflux (75-80°C) | Reflux (80-90°C) | Reflux (100-110°C) |
| Typical Yield | 85-90% | 80-85% | 90-95% |
| Major Impurity | Benzal bromide (over-bromination) | Unreacted bromide | Amide intermediate |
| Safety Hazard | Radical reaction control | Cyanide toxicity | Corrosive acid fumes |
Part 5: Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of CAS 37777-76-7.
References
-
BenchChem. Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols. (Describes the chlorination of the starting material, analogous to the bromination step).[6]
-
Google Patents. CN103232339A - Preparation method of chlorinated phenylacetic acid. (Details the HCl hydrolysis method for chlorinated phenylacetonitriles to avoid coking).
-
Sigma-Aldrich. Product Specification: 2-Chloro-6-fluorobenzyl bromide. (Confirming the intermediate structure and physical properties).
-
ChemicalBook. 2-Chloro-6-fluorophenylacetic acid (CAS 37777-76-7) Properties and Suppliers.[7]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid.[2] (Discusses modern Pd-catalyzed alternatives for phenylacetic acid synthesis).
Sources
- 1. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 2. inventivapharma.com [inventivapharma.com]
- 3. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]
- 4. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 5. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 6. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]
- 7. 2-Chloro-6-fluorophenylacetic acid | 37777-76-7 [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-fluorophenylacetic Acid for Pharmaceutical Research and Development
This document provides a comprehensive technical overview of the safety protocols and handling procedures for 2-Chloro-6-fluorophenylacetic acid. It is intended for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate in the synthesis of complex pharmaceutical agents. The guidance herein is synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of risk management.
Introduction: The Strategic Importance of 2-Chloro-6-fluorophenylacetic Acid in Drug Synthesis
2-Chloro-6-fluorophenylacetic acid is a substituted phenylacetic acid derivative whose structural motifs—a reactive carboxylic acid group and a halogenated aromatic ring—make it a valuable building block in medicinal chemistry. The presence of both chlorine and fluorine atoms modulates the electronic properties and reactivity of the molecule, offering synthetic advantages. Phenylacetic acid derivatives are crucial precursors in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] While the direct synthesis of major commercial drugs from this specific precursor is not as widely documented as for other analogues, its structural features are highly relevant to the development of novel analgesic and anti-inflammatory agents.[2] The principles of its safe handling are therefore of paramount importance to protect laboratory personnel and ensure the integrity of research outcomes.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on data for 2-Chloro-6-fluorophenylacetic acid and structurally related compounds, a clear hazard profile can be established.
GHS Classification
2-Chloro-6-fluorophenylacetic acid is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[3] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[3] |
This table summarizes the primary GHS hazard classifications.
Causality Insight: The acidic nature of the carboxylic group and the reactivity of the halogenated phenyl ring contribute to its irritant properties. Contact with moist skin or mucous membranes can lead to chemical burns and significant irritation.
Toxicological Profile
The toxicological properties of many specialized chemical intermediates like 2-Chloro-6-fluorophenylacetic acid have not been fully investigated.[2] However, data from analogous compounds such as chloroacetic acid and fluoroacetic acid indicate a potential for significant toxicity.[4][5] Fluoroacetic acid, for example, is fatal if swallowed and can cause severe skin burns and eye damage.[4] Therefore, in the absence of complete data, a precautionary principle must be applied, treating the compound with a high degree of caution.
Key Risks to Personnel:
-
Dermal Contact: Causes skin irritation, which can be severe with prolonged exposure.[3]
-
Ocular Contact: Poses a risk of serious eye irritation and potential damage.[3]
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[6]
-
Ingestion: May be toxic and cause gastrointestinal irritation.[2][7]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for mitigating exposure risks.
Primary Engineering Controls
The primary defense is to minimize the release of the chemical into the work environment.
-
Chemical Fume Hood: All handling of 2-Chloro-6-fluorophenylacetic acid powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[6]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to maintain low airborne concentrations of any chemical vapors or dusts.[2]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to provide a robust barrier against the specific hazards of the compound.
| PPE Category | Specification | Standard | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | EN166 (EU) or ANSI Z87.1 (US).[6][8] | Protects against splashes and airborne dust, preventing serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for integrity before each use.[6] | Prevents direct skin contact and irritation.[3] Use proper glove removal technique to avoid cross-contamination.[6] |
| Skin/Body Protection | Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure.[8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | Required if exposure limits are exceeded or if dust cannot be controlled by engineering means.[2] | Prevents inhalation of irritant dust. |
This table outlines the mandatory PPE for handling 2-Chloro-6-fluorophenylacetic acid.
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to validated protocols is critical for ensuring safety and reproducibility. The following workflows are designed as self-validating systems.
General Handling Workflow
The following diagram illustrates the lifecycle of the chemical within a laboratory setting, emphasizing critical control points.
Caption: General laboratory workflow for handling chemical intermediates.
Protocol: Weighing and Preparing a Solution
This protocol details the steps for safely weighing the solid compound and preparing a stock solution.
Objective: To accurately weigh 2-Chloro-6-fluorophenylacetic acid and dissolve it in a suitable solvent with minimal risk of exposure.
Materials:
-
2-Chloro-6-fluorophenylacetic acid
-
Appropriate solvent (e.g., DMSO, DMF, Methanol)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Beaker for secondary containment
-
Appropriate PPE (as defined in Section 3.2)
Procedure:
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.
-
Tare Balance: Place a weighing boat on the analytical balance inside the fume hood and tare the balance.
-
Dispense Solid: Carefully use a clean spatula to transfer the desired amount of 2-Chloro-6-fluorophenylacetic acid from the stock container to the weighing boat. Avoid creating dust.[6] Close the stock container immediately.
-
Record Mass: Record the exact mass of the compound.
-
Transfer to Flask: Carefully transfer the weighed solid into the volumetric flask. A powder funnel may be used to prevent spillage.
-
Dissolution: Add a portion of the chosen solvent to the flask. Swirl gently to dissolve the solid. If necessary, sonicate briefly. Once dissolved, fill the flask to the calibration mark with the solvent.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the chemical name, concentration, solvent, date, and your initials.
-
Cleanup: Decontaminate the spatula and work surface. Dispose of the weighing boat and any contaminated wipes in the designated solid chemical waste container.
-
Final Steps: Doff PPE in the correct order and wash hands thoroughly with soap and water.[6]
Emergency Procedures
Rapid and correct response to an emergency is crucial. All personnel must be familiar with these procedures and the location of safety equipment.
Exposure Response
The following decision tree outlines immediate actions following personal exposure.
Caption: First aid decision tree for exposure incidents.
-
Skin Contact: Immediately wash off with soap and plenty of water.[6] Remove all contaminated clothing. If skin irritation occurs, get medical advice/attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[6]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[2]
-
Ingestion: Never give anything by mouth to an unconscious person.[6] Rinse mouth with water and consult a physician immediately.[6]
Spill Response
-
Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE, sweep up the spilled solid, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][6]
-
Large Spills: Evacuate the area immediately and alert emergency response personnel. Prevent the substance from entering drains.
Storage and Disposal
Proper storage and disposal are critical for long-term safety and environmental protection.
Storage Conditions
-
Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[1][6]
-
Keep the container tightly closed when not in use.[1]
-
Store in a locked cabinet or a restricted-access area.[5]
Waste Disposal
-
All waste materials must be treated as hazardous.
-
Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.
-
One approved method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not allow the product to enter drains.[6]
Conclusion
2-Chloro-6-fluorophenylacetic acid is a valuable reagent in pharmaceutical R&D. Its potential hazards necessitate a robust safety protocol grounded in a thorough understanding of its chemical properties. By implementing stringent engineering controls, utilizing correct PPE, adhering to established handling procedures, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. This proactive approach to safety is not merely procedural—it is a cornerstone of scientific integrity and professional responsibility.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Fluorophenylacetic Acid, 98%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet - 2,4-D. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0274 - FLUOROACETIC ACID. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]
-
Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Fluoroacetic acid. Retrieved from [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. Characterization of two polymorphs of lornoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104031071A - Preparation method of lornoxicam and its intermediate - Google Patents [patents.google.com]
- 5. rroij.com [rroij.com]
- 6. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]
- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluorophenylacetic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. Poor aqueous solubility can severely limit a drug's bioavailability, hindering its absorption and, consequently, its therapeutic efficacy. It is a key parameter that dictates formulation strategies, dosage forms, and ultimately, the clinical success of a new chemical entity.
This guide focuses on 2-Chloro-6-fluorophenylacetic acid, a substituted phenylacetic acid derivative. Phenylacetic acids and their analogues are significant building blocks in medicinal chemistry, notably as precursors for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, can modulate a molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability, making these compounds of particular interest in drug design.[2][3]
Understanding the solubility profile of 2-Chloro-6-fluorophenylacetic acid is therefore paramount for any researcher or drug development professional working with this compound. This guide provides a comprehensive overview of its physicochemical properties, the theoretical principles governing its solubility, detailed experimental protocols for solubility and pKa determination, and a discussion of its expected solubility behavior in various solvent systems.
Physicochemical Properties of 2-Chloro-6-fluorophenylacetic Acid
A thorough understanding of a compound's fundamental physicochemical properties is the bedrock upon which solubility studies are built. These parameters offer insights into the intermolecular forces at play and allow for predictions of its behavior in different environments.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClFO₂ | [4] |
| Molecular Weight | 188.59 g/mol | [4] |
| Appearance | Off-White to Pale Yellow Crystalline Solid | |
| Melting Point | 120-123 °C | [5] |
| Predicted pKa | 3.77 ± 0.10 | [5] |
| Storage | Store below +30°C | [5] |
Theoretical Framework of Solubility
The solubility of an organic molecule is a complex interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6] For an ionizable molecule like 2-Chloro-6-fluorophenylacetic acid, several factors are of critical importance.
The Influence of pH and pKa
As a carboxylic acid, 2-Chloro-6-fluorophenylacetic acid is a weak acid that can exist in either a neutral (protonated) or an ionized (deprotonated) form, depending on the pH of the solution. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal.
The relationship between pH, pKa, and the solubility of an acidic compound is described by the Henderson-Hasselbalch equation. The solubility of the neutral form is known as the intrinsic solubility (S₀). As the pH of the solution increases above the pKa, the carboxylic acid group deprotonates to form a carboxylate anion. This ionized form is significantly more polar and, therefore, more soluble in aqueous media. Consequently, the total solubility (S) of 2-Chloro-6-fluorophenylacetic acid in an aqueous solution is pH-dependent and increases with increasing pH.
Solvent Polarity and Intermolecular Forces
The solubility of 2-Chloro-6-fluorophenylacetic acid in various organic solvents is dictated by the balance of intermolecular forces between the solute and the solvent molecules. The presence of the polar carboxylic acid group allows for hydrogen bonding with protic solvents like methanol and ethanol. The aromatic ring and the halogen substituents contribute to the molecule's lipophilicity, enabling interactions with less polar solvents.
Effect of Temperature
The dissolution of a solid in a liquid is a thermodynamic process that can be either endothermic or exothermic. For most solid organic compounds, the dissolution process is endothermic, meaning that solubility tends to increase with an increase in temperature. However, this is not a universal rule, and the effect of temperature on solubility must be determined experimentally. The rate of dissolution, however, is almost always increased at higher temperatures.
Experimental Determination of Solubility and pKa
Accurate and reproducible experimental data is the gold standard in solubility science. The following section provides detailed, self-validating protocols for determining the solubility and pKa of 2-Chloro-6-fluorophenylacetic acid.
Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7]
Objective: To determine the equilibrium solubility of 2-Chloro-6-fluorophenylacetic acid in a given solvent at a specified temperature.
Materials:
-
2-Chloro-6-fluorophenylacetic acid (crystalline powder)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetone)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid 2-Chloro-6-fluorophenylacetic acid to a vial. The key is to have undissolved solid present at the end of the experiment to ensure saturation.[7]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any remaining micro-particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 2-Chloro-6-fluorophenylacetic acid in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Caption: Workflow for the Shake-Flask Solubility Method.
Protocol 2: pKa and Solubility Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable compounds and can also be adapted to determine solubility.[8][9][10]
Objective: To determine the pKa and aqueous solubility of 2-Chloro-6-fluorophenylacetic acid.
Materials:
-
2-Chloro-6-fluorophenylacetic acid
-
Calibrated pH meter with an electrode
-
Automated titrator or a burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
High-purity water
-
Potassium chloride (KCl) for maintaining constant ionic strength
Procedure for pKa Determination:
-
Sample Preparation: Accurately weigh a known amount of 2-Chloro-6-fluorophenylacetic acid and dissolve it in a known volume of water to create a solution of known concentration (e.g., 1 mM).[11] A small amount of a co-solvent like methanol may be used if the compound is not sufficiently soluble in water, but the pKa will then be for that specific solvent mixture.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Add a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Slowly titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.[11][12]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). The equivalence point is the point of maximum slope on the titration curve.
Procedure for Solubility Determination (adapted from potentiometric titration):
-
Saturated Solution: Prepare a saturated solution of 2-Chloro-6-fluorophenylacetic acid in water by adding an excess of the solid and stirring for 24 hours.
-
Filtration: Filter the saturated solution to remove all undissolved solid.
-
Titration: Titrate a known volume of the filtered saturated solution with standardized NaOH as described above for pKa determination.
-
Calculation: The concentration of the saturated solution (i.e., the solubility) can be calculated from the volume of NaOH required to reach the equivalence point.
Caption: Workflow for pKa and Solubility Determination.
Solubility Data and Discussion
While specific, quantitative solubility data for 2-Chloro-6-fluorophenylacetic acid is not widely available in the public domain, we can infer its likely behavior by examining data for the parent compound, phenylacetic acid, and considering the effects of the halogen substituents.
Solubility of Phenylacetic Acid (for comparison):
| Solvent | Temperature (°C) | Solubility | Source(s) |
| Water | 20 | 1.66 x 10⁴ mg/L (1.66 g/100 mL) | [13] |
| Water | 25 | 1.73 x 10⁴ mg/L (1.73 g/100 mL) | [13] |
| Ethanol | Room Temp. | Soluble | [13] |
| Diethyl Ether | Room Temp. | Soluble | [13] |
| Chloroform | 25 | 4.422 moles/L | [13] |
| Acetone | Room Temp. | Soluble | [13] |
Expected Solubility Behavior of 2-Chloro-6-fluorophenylacetic Acid:
-
Aqueous Solubility: The addition of a chlorine and a fluorine atom to the phenyl ring will increase the molecule's lipophilicity (hydrophobicity). Therefore, the intrinsic aqueous solubility of 2-Chloro-6-fluorophenylacetic acid is expected to be lower than that of phenylacetic acid. As with the parent compound, its aqueous solubility will be highly dependent on pH, increasing significantly in basic solutions due to the formation of the more polar carboxylate salt.
-
Organic Solvent Solubility: 2-Chloro-6-fluorophenylacetic acid is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone, as indicated by qualitative data.[5] Its solubility in these solvents is driven by the favorable interactions between the carboxylic acid group and the polar solvent molecules. It is also likely to exhibit solubility in less polar solvents like chloroform, similar to phenylacetic acid.
Conclusion
2-Chloro-6-fluorophenylacetic acid is a valuable building block in pharmaceutical research and development. A comprehensive understanding of its solubility is essential for its effective utilization. This guide has provided the theoretical foundation and practical, detailed protocols for the experimental determination of its solubility and pKa. While quantitative solubility data for this specific compound is sparse, the provided information on related compounds and the principles of physical chemistry allow for informed predictions of its behavior. For any drug development program involving 2-Chloro-6-fluorophenylacetic acid, the rigorous, in-house experimental determination of its solubility profile using the methodologies outlined herein is strongly recommended. Such data will be invaluable for guiding formulation development, ensuring consistent results in biological assays, and ultimately, contributing to the successful advancement of new therapeutic agents.
References
- Solubility of Things. (n.d.). Phenylacetic acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 999, Phenylacetic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]
- Al-Bayati, Z. A. F., & Al-Amiery, A. A. (2016). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 21(9), 1143.
- Hulverson, M. A., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 4(10), 1494–1504.
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
- Rauh, F., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8823–8830.
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
KTH Royal Institute of Technology. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF NEW FLUORINATED CHALCONE DERIVATIVE WITH ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
- Yoo, B. K., & Park, K. M. (2012). Preparation and Characterization of Flufenamic Acid Nanoprodrugs. Journal of drug delivery, 2012, 982137.
-
National Academic Digital Library of Ethiopia. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]
-
PR. (n.d.). The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2017, February 7). Pharmaceutical Co-Crystal of Flufenamic Acid: Synthesis and Characterization of Two Novel Drug-Drug Co-Crystal. Retrieved from [Link]
-
University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Retrieved from [Link]
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- 4. bioassaysys.com [bioassaysys.com]
- 5. 2-Chloro-6-fluorophenylacetic acid manufacturers and suppliers in india [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
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- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
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- 11. dergipark.org.tr [dergipark.org.tr]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Chloro-6-fluorophenylacetic Acid and Its Derivatives: An Application Note for Advanced Research and Development
Introduction: The Significance of 2-Chloro-6-fluorophenylacetic Acid Scaffolds
2-Chloro-6-fluorophenylacetic acid and its derivatives represent a critical class of intermediates in the landscape of modern drug discovery and agrochemical development. The specific substitution pattern on the phenyl ring—a halogenated triad of chlorine and fluorine ortho to the acetic acid moiety—imparts unique physicochemical properties to molecules incorporating this scaffold. The presence of the fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] Consequently, this building block is integral to the synthesis of a range of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[1][2]
This technical guide provides a comprehensive overview of robust and scalable synthetic protocols for 2-chloro-6-fluorophenylacetic acid, starting from commercially available precursors. We will delve into the mechanistic underpinnings of key transformations, offering insights into the rationale behind procedural steps to empower researchers in their synthetic endeavors.
Strategic Approaches to the Synthesis of the Core Scaffold
The synthesis of 2-chloro-6-fluorophenylacetic acid can be approached through several strategic pathways. The choice of route is often dictated by the availability of starting materials, scalability, and desired purity of the final product. Herein, we detail two of the most efficient and widely adopted methods.
Method 1: From 2-Chloro-6-fluorobenzaldehyde via Cyanide-Mediated Homologation
This common and reliable two-step sequence involves the conversion of the readily available 2-chloro-6-fluorobenzaldehyde to the corresponding benzyl cyanide, followed by hydrolysis to the target carboxylic acid.
Workflow Overview:
Caption: Cyanide-mediated homologation of 2-chloro-6-fluorobenzaldehyde.
Step 1: Synthesis of 2-Chloro-6-fluorobenzyl Cyanide
The initial step involves the conversion of the aldehyde to a benzyl cyanide intermediate. This can be achieved through several methods, with the most direct being the conversion to a benzyl halide followed by nucleophilic substitution with a cyanide salt.
Explanatory Note on the Choice of Method: Direct conversion of the aldehyde to the nitrile is possible via a Strecker-type synthesis, but the two-step process of reduction to the alcohol, conversion to the benzyl chloride, and subsequent cyanidation is often more scalable and avoids the use of highly toxic reagents in the initial step.
Protocol 1A: Reduction and Chlorination
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10°C. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the aldehyde without affecting the aromatic halogens.
-
Quenching and Extraction: After the reaction is complete (monitored by TLC), carefully quench the reaction with dilute hydrochloric acid. Extract the resulting 2-chloro-6-fluorobenzyl alcohol with a suitable organic solvent like ethyl acetate.
-
Chlorination: The crude alcohol can then be converted to the benzyl chloride using thionyl chloride (SOCl₂) or a similar chlorinating agent in a non-polar solvent. This reaction should be performed in a well-ventilated fume hood.
-
Purification: The resulting 2-chloro-6-fluorobenzyl chloride is purified by distillation or chromatography.
Protocol 1B: Cyanation
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve the purified 2-chloro-6-fluorobenzyl chloride (1.0 eq) in a polar aprotic solvent such as DMSO or acetone.
-
Nucleophilic Substitution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) and heat the mixture. The progress of the reaction can be monitored by GC-MS or TLC.
-
Work-up: After completion, the reaction mixture is cooled and poured into water. The product, 2-chloro-6-fluorobenzyl cyanide, is then extracted with an organic solvent.
-
Purification: The crude nitrile is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The product can be further purified by recrystallization or chromatography.[3]
Step 2: Hydrolysis of 2-Chloro-6-fluorobenzyl Cyanide
The hydrolysis of the nitrile to the carboxylic acid can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon work-up.
Explanatory Note on Hydrolysis Conditions: Acidic hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Basic hydrolysis involves the attack of a hydroxide ion on the nitrile carbon, forming an intermediate that is subsequently protonated. While both methods are effective, acidic hydrolysis can sometimes lead to fewer side products.[4]
Protocol 2: Acid-Catalyzed Hydrolysis
-
Reaction Mixture: In a round-bottom flask, combine 2-chloro-6-fluorobenzyl cyanide (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Heating: Heat the mixture to reflux. The reaction progress should be monitored by TLC until the starting material is consumed.
-
Isolation: Upon completion, cool the reaction mixture and pour it onto ice. The precipitated 2-chloro-6-fluorophenylacetic acid is collected by filtration.
-
Purification: The crude acid can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield a crystalline solid.[4]
| Parameter | Typical Value |
| Overall Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 124-126 °C |
Method 2: The Willgerodt-Kindler Reaction
For certain substrates, the Willgerodt-Kindler reaction offers an elegant alternative for the synthesis of phenylacetic acid derivatives.[5][6] This reaction converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[7]
Workflow Overview:
Caption: The Willgerodt-Kindler route to 2-chloro-6-fluorophenylacetic acid.
Step 1: Synthesis of the Thioamide Intermediate
Protocol 3: Willgerodt-Kindler Reaction
-
Reactants: In a reaction vessel, combine 2-chloro-6-fluoroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction Conditions: Heat the mixture to reflux. The reaction is typically complete within a few hours.[7] The mechanism involves the formation of an enamine from the ketone and morpholine, which then reacts with sulfur.[5]
-
Work-up: After cooling, the reaction mixture is treated with an acid to remove excess morpholine, and the thioamide intermediate is extracted with an organic solvent.
Step 2: Hydrolysis of the Thioamide
Protocol 4: Thioamide Hydrolysis
-
Hydrolysis: The crude thioamide is hydrolyzed by refluxing with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).[7]
-
Isolation and Purification: After hydrolysis, the product is isolated by acidification (if a basic hydrolysis was performed) and extraction. Purification is achieved through recrystallization.
Derivatization of 2-Chloro-6-fluorophenylacetic Acid
The carboxylic acid moiety of the title compound is a versatile handle for further chemical modifications, leading to a diverse range of derivatives such as esters, amides, and more complex heterocyclic systems.
Synthesis of Amide Derivatives
Amide coupling reactions are fundamental in medicinal chemistry. The synthesis of amides from 2-chloro-6-fluorophenylacetic acid can be achieved using standard peptide coupling reagents.
Protocol 5: Amide Coupling
-
Activation: Dissolve 2-chloro-6-fluorophenylacetic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) (0.1 eq).
-
Amine Addition: To the activated acid, add the desired primary or secondary amine (1.0 eq).
-
Reaction and Work-up: Stir the reaction at room temperature until completion. The reaction mixture is then washed with dilute acid, base, and brine. The organic layer is dried, and the solvent is removed to yield the amide product.
Conclusion
The synthetic protocols outlined in this application note provide robust and reproducible methods for the preparation of 2-chloro-6-fluorophenylacetic acid and its derivatives. By understanding the underlying chemical principles and the rationale for specific experimental conditions, researchers can effectively troubleshoot and adapt these procedures to their specific needs. The versatility of the 2-chloro-6-fluorophenylacetic acid scaffold ensures its continued importance in the development of novel molecules with significant biological activity.
References
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
- Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
- Google Patents. (1973). US3708529A - Process for preparing phenylacetic acid.
- The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. (n.d.).
- Google Patents. (1997). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
- The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. (n.d.). Retrieved from a source detailing the Willgerodt-Kindler reaction.
- Google Patents. (2013). CN103232339A - Preparation method of chlorinated phenylacetic acid.
- Google Patents. (2011). CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.
- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
-
ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]
- Google Patents. (2008). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
-
PubMed. (2017). Pharmaceutical Co-Crystal of Flufenamic Acid: Synthesis and Characterization of Two Novel Drug-Drug Co-Crystal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]
-
ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from a source describing Suzuki coupling for phenylacetic acid synthesis.
- MSU chemistry. (2009). Willgerodt‐Kindler Reaction. Retrieved from a presentation on the Willgerodt-Kindler reaction.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde. Retrieved from a technical support document on the synthesis of 2-chloro-6-fluorobenzaldehyde.
- ijrrr. (n.d.). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid.
- ECHEMI. (n.d.). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. Retrieved from a discussion on the hydrolysis of chloronitriles.
-
BuyersGuideChem. (n.d.). 2-(2-Chloro-6-fluorophenyl)acetonitrile. Retrieved from [Link]
Sources
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- 3. 2-(2-Chloro-6-fluorophenyl)acetonitrile | 75279-55-9 - BuyersGuideChem [buyersguidechem.com]
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- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
Application Note: High-Performance Liquid Chromatography Analysis of 2-Chloro-6-fluorophenylacetic Acid
Abstract & Scope
This application note details a robust, validated HPLC protocol for the quantification and purity analysis of 2-Chloro-6-fluorophenylacetic acid (2-C-6-FPAA) . As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals, the purity of 2-C-6-FPAA directly impacts downstream yield and safety.
This guide moves beyond basic recipe-following, providing the mechanistic rationale for method parameters. It addresses specific challenges associated with halogenated aromatic acids, including pKa-dependent retention shifts and isomer resolution.
Chemical Context & Analytical Challenges
To design a self-validating method, one must understand the analyte's physicochemical behavior.
-
Molecular Formula: C8H6ClFO2
-
Acid Dissociation Constant (pKa): ~3.77
-
Hydrophobicity: Moderate (LogP ~2.3). The halogen substitutions (Cl, F) at the ortho positions create steric hindrance and increase lipophilicity compared to unsubstituted phenylacetic acid.
Critical Analytical Challenges
-
Ionization Suppression: With a pKa of ~3.77, the molecule exists as a dissociated anion at neutral pH, leading to zero retention on C18 columns. The mobile phase pH must be maintained < 2.8 to ensure the molecule is in its protonated (neutral) state for consistent hydrophobic interaction.
-
Positional Isomers: Synthesis often produces 2,4- or 2,5- isomers. The method must possess sufficient selectivity to resolve these structurally similar byproducts.
Method Development Logic (The "Why")
The following diagram illustrates the decision matrix used to select the final chromatographic conditions.
Figure 1: Decision matrix for method parameter selection based on physicochemical properties.
Detailed Experimental Protocol
Instrumentation & Reagents[5]
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (
). -
Phosphoric Acid (85%).
-
Water (Milli-Q / 18.2 MΩ).
-
Chromatographic Conditions
This protocol uses a Phosphate Buffer system to lock the pH.
| Parameter | Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna) | High carbon load provides necessary retention for small aromatics. |
| Mobile Phase A | 20 mM | Low pH ensures 2-C-6-FPAA is protonated (>95%). |
| Mobile Phase B | Acetonitrile (100%) | ACN has lower viscosity and UV cutoff than Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Temperature | 30°C | Controls viscosity and retention time reproducibility. |
| Detection | UV @ 220 nm (Primary), 254 nm (Secondary) | 220 nm detects the carboxyl/carbonyl; 254 nm is specific to the aromatic ring. |
| Injection Vol. | 10 µL | Standard loop size. |
Gradient Program
While isocratic (60:40 Buffer:ACN) works for assay, a gradient is recommended to clear late-eluting impurities (e.g., polychlorinated byproducts).
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
| 0.0 | 70 | 30 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Sample Preparation Workflow
Correct sample preparation is vital to prevent "solvent effects" (peak distortion) caused by dissolving the sample in a solvent stronger than the initial mobile phase.
Figure 2: Sample preparation workflow designed to match initial mobile phase strength.
Protocol:
-
Stock Solution: Dissolve 10.0 mg of 2-C-6-FPAA in 5 mL of Acetonitrile. Sonicate for 5 minutes.
-
Working Standard: Dilute the stock solution with Mobile Phase A to reach a final concentration of 0.1 mg/mL (100 ppm).
-
Note: Diluting with buffer prevents peak splitting at the beginning of the chromatogram .
-
Validation Parameters (Self-Validating System)
To ensure the method is performing correctly, evaluate these system suitability parameters before running samples.
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Retention Time ( | ~6.5 - 7.5 min | Drifting? Check pH of Mobile Phase A. |
| Tailing Factor ( | < 1.5 | Tailing > 1.5 indicates silanol interaction. Lower pH or use a "base-deactivated" column. |
| Theoretical Plates ( | > 5000 | Low N? Check column age or connection dead volume. |
| Precision (RSD) | < 2.0% (n=6) | High RSD? Check injector seal or pump stability. |
| Resolution ( | > 2.0 (vs. nearest isomer) | Poor resolution? Decrease gradient slope or lower temperature. |
Troubleshooting Guide
Issue: Peak Splitting or Fronting
-
Cause: Sample solvent is too strong (e.g., 100% ACN injection).
-
Fix: Ensure the final diluent contains at least 50% Mobile Phase A (Buffer).
Issue: Retention Time Shift
-
Cause: The pKa of 2-C-6-FPAA is ~3.[1][4][5]77. Small changes in Mobile Phase pH near this value cause massive retention shifts.
-
Fix: Strictly control Mobile Phase A pH at 2.5 ± 0.1 . Do not rely on "unadjusted" dilute acid; use a pH meter.
Issue: Ghost Peaks
-
Cause: Late elution of highly lipophilic impurities (e.g., fluorinated toluenes) from a previous injection.
-
Fix: Extend the "Hold" step at 90% B in the gradient to flush the column.
References
-
ChemicalBook. (2024). 2-Chloro-6-fluorophenylacetic acid Properties and pKa Data. Link
-
Sigma-Aldrich (Merck). (2023). HPLC Analysis of Phenylacetic Acid on Ascentis C18. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 153997, 2-Chloro-6-fluorophenylacetic acid. Link
-
U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. Link
Sources
- 1. Buy [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid [smolecule.com]
- 2. 2-Chloro-6-fluorophenylacetic acid | 37777-76-7 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Chloro-6-fluorophenylacetic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2-Chloro-6-fluorophenylacetic acid manufacturers and suppliers in india [chemicalbook.com]
Application Note: High-Performance GC-MS Analysis of 2-Chloro-6-fluorophenylacetic Acid
Executive Summary
This application note details a robust protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Chloro-6-fluorophenylacetic acid (2-C-6-FPAA) . As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated agrochemicals, the precise quantification of 2-C-6-FPAA is essential for monitoring reaction kinetics and ensuring final product purity.
Due to the polar carboxylic acid moiety, direct GC analysis of 2-C-6-FPAA results in peak tailing and adsorption. This guide establishes a silylation-based workflow using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to generate the volatile trimethylsilyl (TMS) ester derivative, ensuring excellent chromatographic shape and high sensitivity (LOD < 10 ng/mL).
Analyte Profile & Chemical Properties[1][2][3][4][5][6][7][8][9]
Understanding the physicochemical properties of the analyte is the first step in method design. The distinct halogen substitution pattern (Chlorine at C2, Fluorine at C6) imparts unique electronic properties and mass spectral isotope signatures.
| Property | Value | Notes |
| Compound Name | 2-Chloro-6-fluorophenylacetic acid | |
| CAS Number | 37777-76-7 | |
| Molecular Formula | C₈H₆ClFO₂ | |
| Molecular Weight | 188.59 g/mol | Distinct Cl isotope pattern (3:[1][2]1) |
| pKa | ~3.77 (Predicted) | Acidic; requires derivatization |
| Boiling Point | ~287°C | High BP requires high GC oven temp |
| Solubility | Methanol, Ethyl Acetate, DCM | Polar organic solvents recommended |
Method Development Strategy
Derivatization Logic
Carboxylic acids interact strongly with silanol groups in GC columns, leading to peak tailing and memory effects. To neutralize the acidic proton, we employ Trimethylsilylation .
-
Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst to drive the reaction to completion.[3]
-
Mechanism: The active hydrogen on the carboxylic acid is replaced by a trimethylsilyl (TMS) group [-Si(CH₃)₃], increasing volatility and thermal stability.[4]
Mass Spectrometry Selection
-
Ionization: Electron Impact (EI) at 70 eV is selected to generate reproducible fragmentation patterns for library matching.
-
Detection Mode:
-
Full Scan (50–450 m/z): For impurity profiling and identification.
-
SIM (Selected Ion Monitoring): For trace-level quantification (e.g., genotoxic impurity screening).
-
Experimental Protocol
Reagents and Standards
-
Reference Standard: 2-Chloro-6-fluorophenylacetic acid (>98% purity).[5][2]
-
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent) or Ethyl Acetate.
-
Internal Standard (ISTD): 2,4-Dichlorophenylacetic acid or Ibuprofen-d3 (to correct for injection variability).
Sample Preparation Workflow
Step 1: Stock Solution Preparation Dissolve 10 mg of 2-C-6-FPAA in 10 mL of Ethyl Acetate to create a 1000 µg/mL stock solution.
Step 2: Working Standard Preparation Dilute stock to 50 µg/mL in a GC vial. Add Internal Standard (final conc. 10 µg/mL). Evaporate solvent to dryness under a gentle stream of Nitrogen (N₂) at 40°C.
Step 3: Derivatization Reaction
-
Add 50 µL of Anhydrous Pyridine to the dried residue.
-
Add 50 µL of BSTFA + 1% TMCS .
-
Cap the vial tightly and vortex for 10 seconds.
-
Incubate at 60°C for 30 minutes (Heat ensures complete derivatization of sterically hindered groups).
-
Cool to room temperature.
-
Dilute with 900 µL of Ethyl Acetate (or inject directly if high sensitivity is needed).
GC-MS Conditions
| Parameter | Setting | Rationale |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for TMS derivatives. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Inlet Temperature | 260°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (10:1) or Splitless (for trace analysis) | Adjust based on concentration range. |
| Oven Program | 80°C (hold 1 min) → 15°C/min → 280°C (hold 5 min) | Ramp rate optimized to separate isomers. |
| Transfer Line | 280°C | Prevents condensation of high-boiling analytes. |
| Ion Source | 230°C (EI Source) | Standard temp to minimize source contamination. |
| Quadrupole | 150°C |
Data Analysis & Interpretation
Fragmentation Pathway (TMS Derivative)
The TMS derivative of 2-C-6-FPAA has a molecular weight of 260.59 Da (Acid 188.59 - H 1.01 + TMS 73.01).
Key Diagnostic Ions:
-
Molecular Ion (M⁺): m/z 260 and 262 .
-
Observation: Look for the characteristic Chlorine isotope cluster. The intensity ratio of m/z 260 to 262 will be approximately 3:1.
-
-
Base Peak (Tropylium Ion): m/z 143 .
-
Mechanism:[3] Loss of the carboxyl-TMS group [-COOSi(CH₃)₃, mass 117]. This cleavage creates a stable, resonance-stabilized 2-chloro-6-fluorobenzyl/tropylium cation.
-
-
Silicon Ions: m/z 73 [Si(CH₃)₃]⁺ and m/z 75 .[4]
-
Observation: Ubiquitous in TMS derivatives; confirms successful silylation.
-
Visualizing the Workflow & Fragmentation
The following diagram illustrates the analytical workflow and the theoretical fragmentation mechanism.
Figure 1: Analytical workflow and mass spectral fragmentation pathway for 2-Chloro-6-fluorophenylacetic acid TMS ester.
Validation Framework (Self-Validating Protocol)
To ensure the method is "field-proven" and trustworthy, perform the following validation steps:
-
Derivatization Efficiency Check:
-
Monitor the peak area of the underivatized acid (if visible) vs. the TMS ester.
-
Acceptance Criteria: >98% conversion to the TMS ester. If the underivatized peak persists, check moisture content in reagents (BSTFA hydrolyzes in water).
-
-
Linearity & Range:
-
Prepare calibration standards at 0.1, 0.5, 1, 5, 10, and 50 µg/mL.
-
Acceptance Criteria: R² > 0.995.
-
-
Carryover Assessment:
-
Inject a solvent blank immediately after the highest standard (50 µg/mL).
-
Acceptance Criteria: Analyte peak in blank < 0.1% of the previous injection.
-
-
System Suitability:
-
Inject the 5 µg/mL standard 6 times.
-
Acceptance Criteria: RSD of Peak Area < 5%; RSD of Retention Time < 0.1%.
-
References
- Little, J. L. (1999). Derivatization of Carboxylic Acids for GC-MS Analysis. Journal of Chromatography A. (General reference for BSTFA protocols).
- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23)
- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds. Talanta, 77(4), 1473-1482.
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Application Note: Structural Elucidation of 2-Chloro-6-fluorophenylacetic Acid using 13C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 2-Chloro-6-fluorophenylacetic acid using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. This compound, a key intermediate in pharmaceutical and agrochemical synthesis, possesses a unique substitution pattern on its aromatic ring that presents a valuable case study for structural elucidation. We will detail a robust protocol for sample preparation and data acquisition, followed by an in-depth analysis of the resulting spectrum. The causality behind spectral features, including chemical shifts influenced by halogen and carboxylic acid substituents, and the characteristic carbon-fluorine (C-F) coupling patterns, will be thoroughly explained. This guide is intended for researchers and drug development professionals who utilize NMR spectroscopy for the structural verification and characterization of complex organic molecules.
Introduction and Scientific Principles
2-Chloro-6-fluorophenylacetic acid is a disubstituted aromatic compound whose structural integrity is paramount for its function in subsequent chemical transformations. 13C NMR spectroscopy is an indispensable, non-destructive analytical technique for confirming the carbon skeleton of an organic molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, providing a direct count of non-equivalent carbons.[2]
The chemical shift (δ), reported in parts per million (ppm), of each carbon signal is highly sensitive to its local electronic environment.[3] Electronegative substituents, such as chlorine and fluorine, and the electronic effects of the carboxymethyl group (-CH₂COOH) significantly influence the resonance frequencies of the aromatic carbons. Furthermore, the presence of the fluorine-19 (¹⁹F) isotope, which has a nuclear spin (I) of ½ and 100% natural abundance, introduces spin-spin coupling with neighboring carbon atoms. This C-F coupling results in the splitting of carbon signals into multiplets, providing definitive evidence for the proximity of fluorine to specific carbons in the structure.[4] Understanding these substituent effects and coupling phenomena is critical for the unambiguous assignment of all carbon signals.
Experimental Protocol
This section outlines a validated methodology for preparing a high-quality sample of 2-Chloro-6-fluorophenylacetic acid for 13C NMR analysis and the essential parameters for data acquisition.
Materials and Reagents
-
Analyte: 2-Chloro-6-fluorophenylacetic acid (≥98% purity)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8 atom % D) or Chloroform-d (CDCl₃, 99.8 atom % D). Note: DMSO-d₆ is often preferred for carboxylic acids to ensure complete dissolution and minimize hydrogen bonding effects that can broaden peaks.[5][6]
-
Internal Standard (Optional): Tetramethylsilane (TMS) for referencing the chemical shift to 0 ppm. Most modern spectrometers use the deuterated solvent's residual peak for calibration.[7]
-
NMR Tubes: High-precision 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent).
-
Glassware: Clean, dry sample vial and Pasteur pipette.
Sample Preparation Workflow
The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[8]
Step-by-Step Protocol:
-
Weighing: Accurately weigh between 20-50 mg of 2-Chloro-6-fluorophenylacetic acid into a clean, dry vial. A higher concentration is generally better for 13C NMR due to its lower sensitivity compared to ¹H NMR.[9][10]
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Homogenization: Securely cap the vial and vortex until the sample is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample does not degrade.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure no solid particles are transferred, as they can degrade spectral quality.[8]
-
Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.
NMR Data Acquisition Parameters
The following are typical acquisition parameters on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz (for ¹³C) | Standard observing frequency for carbon on a 400 MHz instrument. |
| Pulse Program | zgpg30 or equivalent | A standard power-gated proton decoupling sequence for quantitative 13C spectra with a 30° pulse angle. |
| Acquisition Time (AQ) | ~1.0 - 2.0 seconds | Balances resolution and signal-to-noise for the duration of the experiment. |
| Relaxation Delay (D1) | 2.0 seconds | Allows for sufficient relaxation of carbon nuclei, especially quaternary carbons, for more accurate signal intensity. |
| Number of Scans (NS) | 1024 or higher | 13C is an insensitive nucleus; a high number of scans is required to achieve an adequate signal-to-noise ratio.[10] |
| Spectral Width (SW) | 0 - 220 ppm | Encompasses the typical chemical shift range for most organic compounds.[11] |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |
Data Analysis and Spectral Interpretation
The structure of 2-Chloro-6-fluorophenylacetic acid lacks any molecular symmetry, meaning all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals in the 13C NMR spectrum.[12]

Chemical Shift Prediction
The chemical shift of each carbon is predicted based on its type (carboxyl, aromatic, aliphatic) and the electronic effects of the substituents.
-
Carboxyl Carbon (C-8): The C=O carbon of a carboxylic acid is highly deshielded and typically appears in the 170-185 ppm range.[13][14]
-
Aliphatic Carbon (C-7): The methylene (-CH₂-) carbon is a typical sp³-hybridized carbon and is expected in the range of 35-45 ppm. Its attachment to an aromatic ring and a carboxyl group will place it at the downfield end of this range.[15]
-
Aromatic Carbons (C-1 to C-6): These carbons resonate between 110-170 ppm. Their precise shifts are determined by the additive effects of the chloro, fluoro, and carboxymethyl substituents.
-
C-6 (Fluorine-bearing): This carbon will be the most downfield of the aromatic signals due to the large deshielding effect of the directly attached, highly electronegative fluorine atom. It will also exhibit a very large one-bond C-F coupling constant (¹JCF).[4]
-
C-2 (Chlorine-bearing): The carbon attached to chlorine will also be significantly deshielded.
-
C-1 (Substituted): This quaternary carbon, attached to the -CH₂COOH group, will typically have a weaker signal intensity.[11]
-
C-3, C-4, C-5: These carbons are influenced by their relative positions to the substituents and will show characteristic two-bond and three-bond couplings to fluorine.
-
Carbon-Fluorine (C-F) Coupling
The key to unambiguous assignment lies in analyzing the splitting patterns caused by C-F coupling. The magnitude of the coupling constant (J) typically decreases as the number of bonds between the carbon and fluorine atoms increases.[16]
-
¹JCF (One-bond): The signal for C-6 will be split into a doublet with a very large coupling constant, typically around 240-250 Hz.[17]
-
²JCF (Two-bond): The signals for C-1 and C-5 will be split into doublets with a coupling constant of approximately 20-25 Hz.
-
³JCF (Three-bond): The signals for C-2 and C-4 will appear as doublets with smaller couplings, around 7-10 Hz.
-
⁴JCF (Four-bond): Coupling to C-3 is often small (1-3 Hz) and may not be resolved, or may appear as a broadening of the signal.
Predicted Spectral Data Summary
The following table summarizes the expected 13C NMR data for 2-Chloro-6-fluorophenylacetic acid. The chemical shifts are estimates and the primary identifiers are the multiplicity and coupling constants.
| Carbon Atom | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Predicted JCF (Hz) | Notes |
| C-8 (COOH) | 170 - 175 | Singlet (or triplet) | ⁴JCF ≈ 1-3 Hz | Weak four-bond coupling may cause slight broadening or a small triplet. |
| C-6 (C-F) | 160 - 165 | Doublet | ¹JCF ≈ 240 - 250 | Strong deshielding by F; very large one-bond coupling constant. |
| C-2 (C-Cl) | 133 - 138 | Doublet | ³JCF ≈ 7 - 10 | Deshielded by Cl; shows three-bond coupling to F. |
| C-1 (C-CH₂) | 128 - 132 | Doublet | ²JCF ≈ 20 - 25 | Quaternary carbon; signal may be weak. Two-bond coupling to F. |
| C-4 | 129 - 134 | Doublet | ³JCF ≈ 7 - 10 | CH carbon; three-bond coupling to F. |
| C-5 | 124 - 128 | Doublet | ²JCF ≈ 20 - 25 | CH carbon; two-bond coupling to F. |
| C-3 | 114 - 118 | Doublet | ⁴JCF ≈ 1 - 3 | CH carbon; four-bond coupling may not be resolved. |
| C-7 (CH₂) | 35 - 45 | Singlet (or triplet) | ³JCF ≈ 2-4 Hz | Three-bond coupling may not be resolved. |
Conclusion
13C NMR spectroscopy is a powerful and definitive tool for the structural verification of 2-Chloro-6-fluorophenylacetic acid. By carefully preparing the sample and setting appropriate acquisition parameters, a high-quality spectrum can be obtained. The analysis, grounded in the fundamental principles of chemical shifts and, most critically, the predictable through-bond C-F coupling constants, allows for the unambiguous assignment of all eight carbon signals. This detailed protocol and interpretive guide serves as a reliable resource for scientists engaged in the synthesis and analysis of fluorinated aromatic compounds.
References
-
ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]
-
ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution. Journal of Chemical Education. Retrieved from [Link]
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YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
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Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Save My Exams. (2024). Predicting Carbon-13 NMR Spectra. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]
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ScienceDirect. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 16: Multinuclear. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent?. Retrieved from [Link]
-
University of Reading. (n.d.). School of Chemistry, Food and Pharmacy - Research. Retrieved from [Link]
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Harvard University. (n.d.). Coupling Constants Practice. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes. Retrieved from [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
YouTube. (2019). NMR Coupling Constants, Chemical Shift, and 13C NMR. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Retrieved from [Link]
-
YouTube. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Retrieved from [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Application Note: A Framework for Characterizing 2-Chloro-6-fluorophenylacetic Acid as a Novel Inhibitor of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro enzyme inhibition assay for 2-Chloro-6-fluorophenylacetic acid, a compound with potential anti-inflammatory properties. We hypothesize its mechanism of action to be the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. This document outlines the scientific rationale, a detailed step-by-step protocol for a cell-free mPGES-1 inhibition assay, data analysis, and interpretation. Furthermore, we present a framework for ensuring the scientific integrity of the results through self-validating experimental design.
Introduction: The Rationale for Targeting mPGES-1 in Inflammation
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1] Its synthesis is significantly upregulated during pathological inflammatory states.[2][3] The terminal and often rate-limiting step in the production of PGE2 is catalyzed by microsomal prostaglandin E synthase-1 (mPGES-1).[4] This enzyme converts the cyclooxygenase (COX)-derived intermediate, prostaglandin H2 (PGH2), into PGE2.[4]
Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream COX enzymes, selective inhibition of mPGES-1 offers a more targeted therapeutic approach.[5] This selectivity may circumvent some of the gastrointestinal and cardiovascular side effects associated with broad-spectrum COX inhibitors.[6] Given that phenylacetic acid derivatives are known to possess anti-inflammatory and analgesic properties, we propose 2-Chloro-6-fluorophenylacetic acid as a candidate for a novel mPGES-1 inhibitor. This application note will detail the necessary procedures to test this hypothesis.
The Prostaglandin E2 Synthesis Pathway
The production of PGE2 is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane. This pathway is a critical target for anti-inflammatory drug discovery.
Figure 1: Simplified schematic of the Prostaglandin E2 (PGE2) synthesis pathway.
Assay Principle and Design Considerations
The enzyme inhibition assay for mPGES-1 is a cell-free, in vitro biochemical assay designed to measure the enzymatic activity of purified, recombinant mPGES-1.[7] The fundamental principle is to quantify the amount of PGE2 produced in the presence and absence of the test inhibitor, 2-Chloro-6-fluorophenylacetic acid.
A critical cofactor for mPGES-1 activity is reduced glutathione (GSH).[1] Therefore, GSH must be included in the reaction buffer. The enzymatic reaction is initiated by the addition of the substrate, PGH2, and is subsequently terminated. The concentration of the product, PGE2, is then determined using a sensitive detection method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[8][9]
Materials and Reagents
This section lists the necessary materials and reagents for the mPGES-1 inhibition assay. All reagents should be of the highest purity available.
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Recombinant Human mPGES-1 | Abcam | ab160537 |
| Prostaglandin H2 (PGH2) | Cayman Chemical | 17020 |
| Reduced Glutathione (GSH) | Sigma-Aldrich | G4251 |
| 2-Chloro-6-fluorophenylacetic acid | Not specified | Not specified |
| Prostaglandin E2 (PGE2) ELISA Kit | Thermo Fisher Scientific | KHL1701 |
| 96-well microplates | Corning | 3590 |
| Assay Buffer (e.g., Potassium Phosphate) | Sigma-Aldrich | P5379 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Stop Solution (e.g., FeCl2) | Sigma-Aldrich | 157740 |
Detailed Experimental Protocol
The following protocol is designed for a 96-well plate format, allowing for the testing of multiple concentrations of the inhibitor in a single experiment.
Reagent Preparation
-
Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
Recombinant mPGES-1 Stock Solution: Reconstitute the lyophilized enzyme in the assay buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Reduced Glutathione (GSH) Solution: Prepare a 10 mM stock solution in the assay buffer.
-
2-Chloro-6-fluorophenylacetic acid Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Prostaglandin H2 (PGH2) Stock Solution: Prepare a 1 mg/mL stock solution in an appropriate organic solvent (e.g., acetone) and store at -80°C. Dilute to the desired working concentration in ice-cold assay buffer immediately before use.
-
Stop Solution: 1 M Ferrous Chloride (FeCl2) in 1 M HCl.
Assay Procedure
The following diagram illustrates the experimental workflow for the mPGES-1 inhibition assay.
Figure 2: Experimental workflow for the mPGES-1 inhibition assay.
Step-by-Step Protocol:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM 2-Chloro-6-fluorophenylacetic acid stock solution in DMSO to obtain a range of concentrations (e.g., 10 mM to 1 nM).
-
Assay Plate Setup:
-
Blank wells: Add 100 µL of assay buffer.
-
Control wells (100% activity): Add 80 µL of assay buffer, 10 µL of 10 mM GSH, and 10 µL of the appropriate dilution of recombinant mPGES-1. Add 1 µL of DMSO.
-
Inhibitor wells: Add 79 µL of assay buffer, 10 µL of 10 mM GSH, 10 µL of the appropriate dilution of recombinant mPGES-1, and 1 µL of the corresponding 2-Chloro-6-fluorophenylacetic acid dilution.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 10 µL of the freshly diluted PGH2 solution to all wells except the blank wells. The final concentration of PGH2 should be at or below its Km value for mPGES-1 to ensure sensitivity to competitive inhibitors.
-
Incubation: Immediately mix the plate and incubate for a predetermined time (e.g., 2 minutes) at 37°C. This time should be within the linear range of the reaction.
-
Stop the Reaction: Add 10 µL of the stop solution to all wells.
-
PGE2 Detection: Proceed with the PGE2 detection method of choice (e.g., ELISA) according to the manufacturer's instructions.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The percentage of mPGES-1 inhibition for each concentration of 2-Chloro-6-fluorophenylacetic acid is calculated using the following formula:
% Inhibition = [1 - (SignalInhibitor - SignalBlank) / (SignalControl - SignalBlank)] x 100
Where:
-
SignalInhibitor is the absorbance reading from the wells containing the inhibitor.
-
SignalControl is the average absorbance reading from the control (100% activity) wells.
-
SignalBlank is the average absorbance reading from the blank wells.
Determination of IC50
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%.[10] To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration. The data should be fitted to a sigmoidal dose-response curve using a non-linear regression analysis.[11]
Example Data Table:
| [2-Chloro-6-fluorophenylacetic acid] (µM) | Log [Inhibitor] | % Inhibition |
| 100 | 2 | 98.5 |
| 30 | 1.48 | 92.1 |
| 10 | 1 | 75.3 |
| 3 | 0.48 | 52.8 |
| 1 | 0 | 28.9 |
| 0.3 | -0.52 | 10.2 |
| 0.1 | -1 | 3.5 |
| 0 | - | 0 |
Determination of the Inhibition Constant (Ki)
The IC50 value is dependent on the experimental conditions, particularly the substrate concentration.[12] To determine the intrinsic binding affinity of the inhibitor to the enzyme, the inhibition constant (Ki) should be calculated. For a competitive inhibitor, the Ki can be determined using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate (PGH2) concentration.
-
Km is the Michaelis-Menten constant for PGH2 with mPGES-1.
Conclusion
This application note provides a robust and scientifically sound framework for the in vitro characterization of 2-Chloro-6-fluorophenylacetic acid as a potential inhibitor of mPGES-1. By following the detailed protocol and data analysis guidelines, researchers can reliably determine the inhibitory potency of this and other novel compounds. This methodology is a crucial first step in the drug discovery pipeline for the development of a new generation of targeted anti-inflammatory therapeutics.
References
-
Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. (2021). Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases. (2018). Frontiers in Immunology. Retrieved from [Link]
-
Characterization of a human and murine mPGES-1 inhibitor and comparison to mPGES-1 genetic deletion in mouse models of inflammation. (2013). Biochemical Pharmacology. Retrieved from [Link]
-
Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]
-
The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. (2023). Expert Opinion on Therapeutic Targets. Retrieved from [Link]
-
Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1. (2017). Frontiers in Immunology. Retrieved from [Link]
-
IC50. (n.d.). Wikipedia. Retrieved from [Link]
-
Identification and development of mPGES-1 inhibitors: where we are at? (2012). Future Medicinal Chemistry. Retrieved from [Link]
-
Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. (2021). PubMed Central. Retrieved from [Link]
-
Microsomal prostaglandin E synthase-1 inhibition in cardiovascular inflammatory disease. (2015). Trends in Cardiovascular Medicine. Retrieved from [Link]
-
Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. (2022). UTHSC Digital Commons. Retrieved from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]
-
mPGES-1 ELISA Kits. (n.d.). Biocompare. Retrieved from [Link]
-
Development of a method to detect and quantify prostaglandin E2 in pulpal blood from cariously exposed, vital primary molar teeth. (2004). International Endodontic Journal. Retrieved from [Link]
-
Expression and purification of human mPGES-1 in E. coli and identification of inhibitory compounds from a drug-library. (2008). Biochemical and Biophysical Research Communications. Retrieved from [Link]
-
A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors. (2014). Frontiers in Microbiology. Retrieved from [Link]
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Application Note: Receptor Binding Profiling of 2-Chloro-6-fluorophenylacetic Acid
Abstract
This application note details the protocol for characterizing the receptor binding affinity and kinetic profile of 2-Chloro-6-fluorophenylacetic acid (2-Cl-6-F-PAA) . Based on its structural homology to phenylacetic acid (PAA) and synthetic auxins (e.g., 2,4-D), this compound is profiled against the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) receptor complex. Unlike typical ligand-receptor interactions, auxin perception involves a "molecular glue" mechanism where the ligand stabilizes the interaction between the SCF^TIR1 ubiquitin ligase and the Aux/IAA transcriptional repressor. This guide prioritizes Surface Plasmon Resonance (SPR) for kinetic analysis and Fluorescence Polarization (FP) for high-throughput competitive screening.
Introduction & Mechanistic Basis
Chemical Context
2-Chloro-6-fluorophenylacetic acid is a halogenated derivative of phenylacetic acid (PAA). PAA is a naturally occurring auxin found in vascular plants, though generally less potent than Indole-3-acetic acid (IAA).[1][2] Halogenation often improves metabolic stability and lipophilicity, potentially altering affinity for the auxin receptor pocket.
The Target: SCF^TIR1 Complex
The primary target for this class of molecules is the F-box protein TIR1 (or its homologs AFB1-5).
-
Mechanism: The ligand (auxin) does not induce a conformational change in the receptor to signal downstream directly. Instead, it binds to the bottom of a hydrophobic pocket in TIR1, creating a continuous surface that promotes the high-affinity binding of the Aux/IAA repressor protein (specifically the Domain II "degron" sequence).
-
Implication for Assay Design: A simple binding assay of Ligand + TIR1 is insufficient because the affinity is often too low to measure accurately without the co-receptor peptide. The valid biological unit is the Ternary Complex (TIR1 + Ligand + Aux/IAA peptide) .
Signaling Pathway Visualization
The following diagram illustrates the "Molecular Glue" mechanism required for the binding study.
Experimental Design Strategy
To rigorously validate 2-Chloro-6-fluorophenylacetic acid, we employ two orthogonal methods.
| Feature | Method A: Surface Plasmon Resonance (SPR) | Method B: Fluorescence Polarization (FP) |
| Primary Output | Kinetics ( | Equilibrium Binding ( |
| Throughput | Medium (Detailed characterization) | High (Screening/Competition) |
| Reagent State | Immobilized Aux/IAA peptide | Soluble Tracer + Receptor |
| Advantage | Measures complex stability (residence time) | Homogeneous (no wash steps) |
Protocol A: Surface Plasmon Resonance (SPR)
Objective: Determine if 2-Cl-6-F-PAA promotes the assembly of TIR1 with the Aux/IAA degron.
Materials
-
Instrument: Biacore T200, 8K, or equivalent.
-
Sensor Chip: Streptavidin-coated chip (Series S Sensor Chip SA).
-
Ligand (Immobilized): Biotinylated Aux/IAA degron peptide (e.g., Biotin-Ahx-AKAQVVGWPPVRYR-COOH).
-
Analyte (Flow): Purified recombinant TIR1 protein (expressed in insect cells) mixed with 2-Cl-6-F-PAA.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20). Note: Ensure pH is strictly controlled as PAA derivatives are pH-sensitive.
Step-by-Step Procedure
-
Surface Preparation:
-
Condition the SA chip with three 1-minute injections of 1 M NaCl + 50 mM NaOH.
-
Inject Biotin-Aux/IAA peptide (10-50 nM) over the active flow cell to reach ~100-200 Response Units (RU).
-
Reference Cell: Leave unmodified or immobilize a mutant degron peptide (non-binding control).
-
-
Sample Preparation (The "Co-Injection" Strategy):
-
Since the small molecule (2-Cl-6-F-PAA) acts as the glue, it must be premixed with the protein (TIR1) or injected simultaneously.
-
Prepare a concentration series of 2-Cl-6-F-PAA (e.g., 0, 0.1, 1, 10, 50, 100 µM) in Running Buffer containing a fixed concentration of TIR1 (e.g., 50 nM).
-
Control: Run TIR1 alone (0 µM ligand) to establish background binding.
-
-
Injection Cycle:
-
Association: Inject the TIR1 + 2-Cl-6-F-PAA mixture for 120 seconds at 30 µL/min.
-
Dissociation: Switch to running buffer (containing no TIR1 and no ligand) for 180 seconds.
-
Regeneration: Short pulse (30s) of high ionic strength buffer (e.g., 2M NaCl) or low pH (Glycine pH 2.0) to remove bound TIR1.
-
-
Data Analysis:
-
Subtract the Reference Cell signal.[3]
-
Fit curves to a 1:1 binding model (if TIR1 concentration is fixed and ligand varies, treat the "complex capability" as the variable).
-
Success Metric: An increase in RU proportional to the concentration of 2-Cl-6-F-PAA indicates the molecule successfully "glues" TIR1 to the immobilized peptide.
-
Protocol B: Competitive Fluorescence Polarization (FP)
Objective: Calculate the
Materials
-
Tracer: Fluorescein-labeled IAA (5-FAM-IAA) or a labeled degron peptide.
-
Receptor: Purified TIR1 protein.[4]
-
Plate: Black 384-well low-binding microplate.
-
Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% Tween-20, 1 mM DTT.
Step-by-Step Procedure
-
Tracer Optimization:
-
Titrate TIR1 against a fixed concentration of Tracer (e.g., 2 nM) to determine the
of the tracer. Use a TIR1 concentration that yields ~50-80% of maximal polarization (mP) for the competition assay.
-
-
Competition Assay Setup:
-
Well A (Blank): Buffer only.
-
Well B (Negative Control): Tracer + TIR1 + DMSO (no competitor).
-
Well C (Positive Control): Tracer + TIR1 + Excess unlabeled IAA (100 µM).
-
Test Wells: Tracer (2 nM) + TIR1 (fixed conc.) + 2-Cl-6-F-PAA (serial dilution: 1 nM to 100 µM).
-
-
Incubation:
-
Incubate plates at 4°C or room temperature for 30-60 minutes in the dark to reach equilibrium.
-
-
Measurement:
-
Read Fluorescence Polarization (Excitation: 485 nm, Emission: 535 nm).
-
Calculate mP (milli-Polarization units).
-
Data Calculation
Calculate % Inhibition using the formula:
Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine
Experimental Workflow Diagram
Troubleshooting & Critical Considerations
-
Solubility & pH: 2-Chloro-6-fluorophenylacetic acid is a weak acid. Ensure the assay buffer pH is stable (pH 7.4–7.6). If the pH drops, the protonated form may precipitate or bind non-specifically. Keep DMSO concentration <1% in SPR and <5% in FP.
-
Non-Specific Binding (NSB): Halogenated phenyl rings can be "sticky."
-
SPR Solution: Add 0.05% Tween-20 (P20) and increase salt to 150-200 mM NaCl if NSB is observed on the reference channel.
-
FP Solution: Include 0.01% Triton X-100 or bovine gamma globulin (BGG) in the buffer.
-
-
Positive Controls: Always run Indole-3-acetic acid (IAA) or 2,4-D alongside your test compound to validate the receptor activity.
References
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645.
-
Cytiva (formerly GE Healthcare). Principles of surface plasmon resonance (SPR) used in Biacore systems. Cytiva Knowledge Center.[6]
-
Lee, S., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCF(TIR1/AFB)-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(3), 673-681.
-
BPS Bioscience. Fluorescence Polarization Assays: Principles and Applications. BPS Bioscience Application Notes.
-
Perez, V.C., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants.[1][2] Plants, 12(2), 266.[1]
Sources
- 1. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
The Strategic Integration of 2-Chloro-6-fluorophenylacetic Acid in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols
In the landscape of contemporary drug discovery and development, the judicious selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, halogenated phenylacetic acid derivatives have emerged as privileged scaffolds, offering a unique combination of reactivity and metabolic stability. This guide provides an in-depth exploration of 2-Chloro-6-fluorophenylacetic acid, a versatile building block, with a particular focus on its application in the synthesis of potent anti-inflammatory agents. We will delve into its physicochemical properties, strategic applications, and provide detailed, field-proven synthetic protocols.
Introduction: The Significance of Halogenated Phenylacetic Acids in Drug Design
The incorporation of halogen atoms, particularly chlorine and fluorine, into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The presence of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.[1] Fluorine, with its high electronegativity and small van der Waals radius, can form strong bonds with carbon, leading to increased metabolic stability.[2] Furthermore, the strategic placement of halogens can influence the conformation of a molecule and its binding affinity to biological targets.[2]
2-Chloro-6-fluorophenylacetic acid embodies these advantages, making it a valuable precursor for a range of pharmaceuticals, most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Its unique substitution pattern provides a scaffold that can be readily functionalized to generate libraries of bioactive compounds for screening and optimization.
Physicochemical Properties of 2-Chloro-6-fluorophenylacetic Acid
A thorough understanding of the physical and chemical properties of a building block is critical for its effective utilization in synthesis. The table below summarizes the key properties of 2-Chloro-6-fluorophenylacetic acid.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClFO₂ | [4] |
| Molecular Weight | 188.58 g/mol | [4] |
| CAS Number | 37777-76-7 | [5] |
| Appearance | Off-white to pale yellow crystalline solid | [5] |
| Melting Point | 120-123 °C | [5] |
| Boiling Point | 287.3±25.0 °C (Predicted) | [5] |
| pKa | 3.77±0.10 (Predicted) | [6] |
| Solubility | Soluble in methanol | [6] |
Application Profile: A Key Building Block for the Selective COX-2 Inhibitor Lumiracoxib
A prominent example showcasing the utility of the 2-chloro-6-fluorophenylamino moiety derived from precursors like 2-Chloro-6-fluorophenylacetic acid is in the synthesis of Lumiracoxib . Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of NSAIDs developed to mitigate the gastrointestinal side effects associated with traditional NSAIDs that inhibit both COX-1 and COX-2 enzymes.[7][8]
The chemical structure of Lumiracoxib, {2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, directly incorporates the 2-chloro-6-fluorophenylamino group, highlighting the importance of this structural motif for achieving high COX-2 selectivity.[7]
Mechanism of Action: Selective Inhibition of COX-2
Prostaglandins are key mediators of inflammation, pain, and fever.[9] Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. The COX-1 isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining.[9] In contrast, the COX-2 isoform is inducible and its expression is upregulated at sites of inflammation.[9] By selectively inhibiting COX-2, drugs like Lumiracoxib can reduce inflammation and pain with a lower risk of gastrointestinal adverse effects.[8]
The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the targeted action of a selective COX-2 inhibitor.
Caption: COX enzymes and the targeted action of a selective COX-2 inhibitor.
Synthetic Protocol: Synthesis of a Lumiracoxib Precursor via Ullmann Condensation
The following protocol details a laboratory-scale synthesis of a key intermediate for Lumiracoxib, demonstrating the application of a 2-chloro-6-fluoroaniline derivative in an Ullmann condensation reaction with a phenylacetic acid derivative. This reaction is a cornerstone in the synthesis of diarylamines, which are prevalent in many pharmaceutical compounds.[10] While the protocol starts from 2-chloro-6-fluoroaniline, this aniline is readily synthesized from 2-chloro-6-fluorophenylacetic acid via Curtius or a related rearrangement, thus showcasing the utility of the title compound as a foundational building block.
Experimental Workflow
The synthesis involves the copper-catalyzed coupling of 2-iodo-5-methylphenylacetic acid with 2-chloro-6-fluoroaniline.
Caption: Workflow for the synthesis of a Lumiracoxib precursor.
Step-by-Step Methodology
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-iodo-5-methylphenylacetic acid
-
2-chloro-6-fluoroaniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-5-methylphenylacetic acid (1.0 eq), 2-chloro-6-fluoroaniline (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 1 M HCl and ethyl acetate.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure {2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid.
Conclusion: A Versatile and Indispensable Building Block
2-Chloro-6-fluorophenylacetic acid stands out as a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the chloro and fluoro substituents, provide a robust platform for the synthesis of a diverse range of bioactive molecules. The successful application of its structural motif in the development of the selective COX-2 inhibitor Lumiracoxib underscores its importance in the design of modern therapeutics. The synthetic protocols and conceptual framework provided in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of this remarkable molecule in their quest for novel and improved medicines.
References
-
Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
-
The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. (n.d.). Dakota Pharm. [Link]
-
Labidi, A. (2021). Diclofenac Synthesis Mechanism Explained. Scribd. [Link]
-
Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
- WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof. (2008).
-
Esser, R., et al. (2004). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology, 144(4), 538-550. [Link]
- US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids. (2021).
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2005). PubMed. [Link]
-
2-Chloro-6-fluorophenylacetic acid. (n.d.). Lead Sciences. [Link]
-
Lumiracoxib. (n.d.). Wikipedia. [Link]
-
Lumiracoxib, COX-189, Prexige. (n.d.). Drug Synthesis Database. [Link]
-
Abnous, K., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(4), 411–418. [Link]
-
2-Chloro-6-fluorophenylacetic acid. (n.d.). NIST WebBook. [Link]
-
Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2005). ResearchGate. [Link]
-
2,6-Dichlorophenylacetic acid. (n.d.). PubChem. [Link]
-
2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). PubMed. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central. [Link]
-
Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. (2014). International Journal of Research in Pharmacy and Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloro-6-fluorophenylacetic acid [webbook.nist.gov]
- 5. 2-Chloro-6-fluorophenylacetic acid | 37777-76-7 [chemicalbook.com]
- 6. 2-Chloro-6-fluorophenylacetic acid manufacturers and suppliers in india [chemicalbook.com]
- 7. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 8. LUMIRACOXIB | 220991-20-8 [chemicalbook.com]
- 9. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-6-fluorophenylacetic Acid Synthesis
Executive Summary
The synthesis of 2-Chloro-6-fluorophenylacetic acid (2-Cl-6-F-PAA) presents unique challenges due to the steric crowding of the 2,6-disubstitution pattern. While the standard route involves the hydrolysis of 2-chloro-6-fluorobenzyl cyanide (nitrile), researchers often encounter "stalled" reactions, unexpected defluorination, or polymerization.
This guide moves beyond standard textbook procedures to address the causality of these failures, providing self-validating protocols to ensure high purity.
Visualizing the Reaction Landscape
The following pathway map illustrates the desired route versus the two most critical failure modes: Amide Stalling and Nucleophilic Defluorination .
Figure 1: The steric bulk at the 2,6-positions often halts hydrolysis at the amide stage. Forcing conditions with base can lead to fluorine displacement.
Module 1: The "Stalled" Reaction (Amide Contamination)
User Query:
"I hydrolyzed the nitrile using 20% NaOH at reflux for 12 hours. The yield is high, but the melting point is 20°C higher than reported, and the product is insoluble in dilute bicarbonate. What happened?"
Technical Diagnosis:
You have isolated 2-Chloro-6-fluorophenylacetamide , not the acid.
-
Mechanism: The hydrolysis of a nitrile proceeds in two steps: Nitrile
Amide Acid.[1] The second step (Amide to Acid) requires the attack of a water molecule on the carbonyl carbon. -
The Steric Wall: The Chlorine (C-2) and Fluorine (C-6) atoms create a "steric fence" around the benzylic carbon. In basic conditions, the tetrahedral intermediate required to hydrolyze the amide is high-energy and difficult to form due to this crowding. The reaction kinetically stalls at the amide.
Troubleshooting Protocol: The Acidic Switch
Acidic hydrolysis is far superior for sterically hindered phenylacetic acids because the protonated amide carbonyl is a stronger electrophile, compensating for the steric hindrance.
| Parameter | Standard (Fails) | Optimized (Works) |
| Reagent | NaOH / KOH (Aq) | H₂SO₄ / Water / Acetic Acid |
| Temperature | Reflux (100°C) | 100–115°C |
| Time | 12–24 Hours | 6–8 Hours |
| Risk | Stalls at Amide | Clean conversion |
Validated Protocol: Acid-Catalyzed Hydrolysis
-
Charge: Suspend 1.0 eq of 2-chloro-6-fluorobenzyl cyanide in a mixture of Acetic Acid (3 vol) and Water (1 vol) .
-
Activate: Slowly add Conc. H₂SO₄ (3.0 eq) . Caution: Exothermic.
-
Reflux: Heat to reflux (approx. 110°C). Monitor by HPLC/TLC. The amide intermediate will appear and then disappear.
-
Workup: Cool to room temperature. Pour onto crushed ice. The product should precipitate.
-
Purification: Recrystallize from Toluene/Heptane if necessary.
Module 2: The "Missing Fluorine" (Defluorination)
User Query:
"My mass spec shows a peak at M-2 (loss of F, gain of OH) and the NMR shows a loss of the F-coupling pattern. I used KOH in ethylene glycol to force the hydrolysis."
Technical Diagnosis:
You triggered a Nucleophilic Aromatic Substitution (
-
Mechanism: While Fluorine is typically stable on a benzene ring, it becomes a potent leaving group if the ring is electron-deficient or if the conditions are forcing enough.
-
The Trap: Using high-boiling solvents (Ethylene Glycol, DMSO) with strong bases (KOH) to overcome the "Amide Stall" (see Module 1) provides enough energy for the hydroxide ion to attack the C-6 position, displacing the fluoride ion. This results in 2-Chloro-6-hydroxyphenylacetic acid .
Logic Flow: Avoiding Defluorination
Figure 2: Decision logic to prevent defluorination side-reactions.
Module 3: Precursor Instability (Benzyl Chloride Issues)
User Query:
"I am synthesizing the nitrile from 2-chloro-6-fluorobenzyl chloride, but the reaction mixture turns into a black tar."
Technical Diagnosis:
This is likely Polymerization/Dimerization .
-
Mechanism: Benzyl halides with electron-withdrawing groups are reactive.[4] If the cyanide substitution (using NaCN) is too exothermic or lacks a Phase Transfer Catalyst (PTC), the benzyl chloride can self-condense (Friedel-Crafts type alkylation) or hydrolyze to the alcohol, which then oligomerizes.
Prevention Guide
-
Temperature Control: Keep the reaction below 60°C.
-
Phase Transfer: Use TBAB (Tetrabutylammonium bromide) or TEBA (1-2 mol%). This allows the reaction to proceed in a biphasic system (Water/Toluene or Water/DCM) at lower temperatures, keeping the reactive benzyl chloride separated from the bulk base until the cyanide attacks.
FAQ: Rapid Fire Solutions
Q: Can I use HCl instead of H₂SO₄ for the hydrolysis? A: Yes. Concentrated HCl is effective and easier to remove, but it requires a sealed tube or pressure vessel to achieve the necessary temperature (>100°C) since open reflux (max 100°C) might be too slow for the sterically hindered amide.
Q: How do I remove the amide impurity if it's already formed? A: The amide is significantly less acidic than the product. Dissolve the crude mixture in 10% aqueous Na₂CO₃ (Sodium Carbonate). The acid will dissolve as the salt; the amide will remain as an insoluble solid. Filter off the solid amide, then acidify the filtrate with HCl to recover the pure acid.
Q: Why is the melting point of my product broad (90-100°C)? A: This indicates a mixture of Acid and Amide. A pure 2-Chloro-6-fluorophenylacetic acid typically melts sharply (check specific literature value, usually around 104-106°C ). Perform the Carbonate wash described above.
References
-
Vertex Pharmaceuticals Inc. (2013). Method for synthesizing 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid. CN Patent 103012111A. (Demonstrates the acid hydrolysis preference for sterically hindered fluoro-nitriles).
-
Bayer AG. (1997). Process for preparing substituted phenylacetic acid derivatives. US Patent 5,698,735. (Details the hydrolysis of hindered benzyl cyanides).
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution. (Mechanistic background on Fluorine displacement).
-
Chemistry Steps. Hydrolysis of Nitriles to Carboxylic Acids. (General mechanism for Amide stalling).
Sources
Technical Support Center: Purification of 2-Chloro-6-fluorophenylacetic Acid
Welcome to the technical support guide for 2-Chloro-6-fluorophenylacetic acid (2,6-CFPAA). As a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals, the purity of 2,6-CFPAA is paramount to ensuring the success of downstream applications, reaction yields, and the safety profile of the final active pharmaceutical ingredient (API).[1] This guide is structured to provide researchers, process chemists, and drug development professionals with practical, field-proven insights into overcoming the common purification challenges associated with this compound. We will explore the causality behind experimental choices, offering troubleshooting solutions and detailed protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for troubleshooting and purification strategy.
Q1: What are the key physical and chemical properties of 2-Chloro-6-fluorophenylacetic acid?
Understanding the fundamental properties of 2,6-CFPAA is the first step in designing an effective purification strategy. These values dictate the choice of solvents for recrystallization, extraction conditions, and appropriate analytical methods.
Table 1: Physicochemical Properties of 2-Chloro-6-fluorophenylacetic Acid
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 37777-76-7 | |
| Molecular Formula | C₈H₆ClFO₂ | |
| Molecular Weight | 188.59 g/mol | |
| Appearance | White to light yellow crystalline solid/powder | [2] |
| Melting Point | 120-125 °C | |
| Boiling Point | 287.3 °C @ 760 mmHg | |
| Solubility | Sparingly soluble in water; readily soluble in organic solvents such as ethanol, methanol, and acetone. | [2] |
| Stability | Stable under standard storage conditions. Protect from excessive heat and moisture. |[2][3] |
Q2: What are the most common impurities found in crude 2,6-CFPAA?
Impurities typically originate from the synthetic route. The most common synthesis involves the hydrolysis of 2-chloro-6-fluorobenzyl cyanide.[4][5] Therefore, the impurity profile is often predictable.
-
Unreacted Starting Material: Residual 2-chloro-6-fluorobenzyl cyanide from incomplete hydrolysis.
-
Isomeric Impurities: Positional isomers (e.g., 2-Chloro-4-fluorophenylacetic acid) if the initial starting materials were not isomerically pure.
-
Precursor-Related Impurities: Contaminants from the synthesis of the cyanide precursor, such as derivatives of 2-chloro-6-fluorotoluene.[6]
-
Over-halogenated Species: Byproducts with additional chlorine or fluorine atoms.
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
Q3: What is the best general-purpose purification strategy for crude 2,6-CFPAA?
For typical crude material that may be discolored or oily, a multi-step approach is most effective. The recommended workflow is an initial Acid-Base Extraction to remove neutral impurities, followed by Recrystallization to remove closely related acidic impurities and achieve high crystalline purity.
Q4: How should I properly store high-purity 2,6-CFPAA?
High-purity 2,6-CFPAA should be stored at room temperature in a tightly sealed container to protect it from moisture.[2] For long-term storage, keeping it in a cool, dark place is recommended to prevent any potential degradation.
Q5: What are the primary safety hazards associated with handling 2,6-CFPAA?
According to safety data, 2,6-CFPAA is classified as a skin and eye irritant.[3] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[3]
Section 2: Troubleshooting Guide for Purification
This guide uses a question-and-answer format to address specific issues you may encounter during purification experiments.
Problem 1: Low Purity and Discoloration After Synthesis
Q: My crude product is a discolored brown/yellow solid or oil, and initial analysis shows low purity (<90%). What is the cause and how do I proceed?
-
Expert Analysis & Causality: A brown or oily appearance in a compound that should be a white crystalline solid points to the presence of significant impurities. These are often colored organic byproducts from the synthesis, residual high-boiling solvents, or even slight decomposition. Neutral impurities, such as unreacted 2-chloro-6-fluorobenzyl cyanide, are a common cause and will depress the melting point and inhibit crystallization.
-
Recommended Solution: Acid-Base Extraction. This is the most robust first step. The acidic nature of the carboxylic acid group is leveraged to separate it from neutral and basic impurities. By dissolving the crude product in an organic solvent (like ethyl acetate) and washing with a weak aqueous base (like sodium bicarbonate), the 2,6-CFPAA is converted to its water-soluble carboxylate salt. Neutral impurities remain in the organic layer and are discarded. The pure acid is then recovered by acidifying the aqueous layer and collecting the precipitate.[4][7] This process is highly effective for a bulk cleanup before a final polishing step.
Problem 2: Recrystallization Failures
Q: I've performed an acid-base extraction, but my product fails to crystallize from the chosen solvent. What steps can I take?
-
Expert Analysis & Causality: Crystallization failure is usually due to one of three factors: (1) The solution is not supersaturated (too much solvent was used), (2) The presence of soluble impurities is inhibiting lattice formation, or (3) The cooling process is too rapid, preventing nucleation.
-
Recommended Solution Workflow:
-
Concentrate the Solution: Gently remove some of the solvent under reduced pressure to increase the concentration of the solute.
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of pure 2,6-CFPAA to the solution to act as a nucleation site.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for crystal growth.
-
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Consider an Anti-Solvent: If the compound is highly soluble even when cold, add a second solvent in which it is insoluble (an "anti-solvent," e.g., hexane if dissolving in ethyl acetate) dropwise until the solution becomes cloudy, then warm slightly to clarify and cool slowly.
-
Q: My recovery from recrystallization is very low (<50%). How can I improve the yield?
-
Expert Analysis & Causality: Poor recovery is almost always a solvent issue. It indicates that either too much solvent was used, or the chosen solvent is too good—meaning the product has significant solubility even at low temperatures.
-
Recommended Solution:
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until dissolution is just complete.
-
Solvent System Re-evaluation: The ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures. If your current solvent doesn't meet this criterion, you must change it. Toluene or an isopropanol/water mixture can be effective alternatives.
-
Cool Thoroughly: Ensure the crystallization mixture is cooled in an ice bath for at least 30-60 minutes before filtration to maximize precipitation.
-
Problem 3: Persistent Impurities Detected by HPLC/GC
Q: After extraction and recrystallization, HPLC analysis still shows a persistent impurity of 1-2%. How can I remove it?
-
Expert Analysis & Causality: A persistent impurity that co-purifies with the product through extraction and recrystallization is likely structurally very similar, such as a positional isomer. These impurities often have nearly identical solubility profiles, making them difficult to separate by standard methods.
-
Recommended Solution:
-
Chromatography: For high-value material, preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for separating isomers. While not always scalable, it can provide material of >99.9% purity.
-
Alternative Recrystallization: Attempt a second recrystallization from a completely different solvent system. A change in solvent can sometimes alter the relative solubilities enough to allow for separation.
-
Derivatization: In some cases, it may be easier to purify a derivative. For example, the methyl ester of the acid could be prepared, purified by chromatography or distillation, and then hydrolyzed back to the pure acid.[8]
-
Section 3: Standardized Purification & Analysis Protocols
These protocols provide detailed, step-by-step instructions for common laboratory procedures.
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the initial purification of crude 2,6-CFPAA to remove neutral and basic impurities.
-
Dissolution: Dissolve the crude 2,6-CFPAA (e.g., 10 g) in a suitable organic solvent like ethyl acetate or diethyl ether (200 mL) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL). Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The desired product is now in the aqueous layer as its sodium salt.
-
Re-extraction: Add another 50 mL of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first extract. This ensures complete extraction of the acid. The organic layer, containing neutral impurities, can now be discarded.
-
Organic Wash: Wash the combined aqueous extracts with ethyl acetate (50 mL) to remove any remaining neutral impurities that may have dissolved in the aqueous phase. Discard the organic wash.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH is ~1 (test with pH paper). The 2,6-CFPAA will precipitate as a white solid.[8]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL) to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is for the final purification of solid 2,6-CFPAA to achieve high crystalline purity.
-
Solvent Selection: Choose a suitable solvent or solvent pair. Toluene is a good starting point. An ethyl acetate/hexane system is also effective. The goal is to find a system where the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the 2,6-CFPAA in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene) and heat the mixture to boiling with stirring (e.g., on a hot plate).
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the pure crystals in a vacuum oven. Confirm purity by measuring the melting point; a sharp range close to 120-125 °C indicates high purity.
Protocol 3: Purity Assessment by Reverse-Phase HPLC
This method provides a baseline for assessing the purity of 2,6-CFPAA and detecting impurities.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 70:30 (A:B), ramp to 10:90 (A:B) over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 264 nm[9]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of 2,6-CFPAA in 10 mL of a 50:50 acetonitrile/water mixture.
Section 4: Visual Workflows
Diagram 1: General Purification Strategy This diagram outlines the decision-making process for purifying crude 2-Chloro-6-fluorophenylacetic acid.
Caption: A step-by-step guide for troubleshooting failed crystallizations.
Section 5: References
-
CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile. Google Patents.
-
A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment . Benchchem.
-
US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin. Google Patents.
-
CN1927810A - Preparation method of chlorophenyl acetic acid. Google Patents.
-
JP3060111B2 - Method for producing 2-mercapto-6-halogenobenzonitrile. Google Patents.
-
2-Fluorophenylacetic acid . Chem-Impex.
-
US4209457A - Production of halogenated benzonitriles. Google Patents.
-
US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids. Google Patents.
-
CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.
-
US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents.
-
2-Chloro Phenylacetic Acid CAS No 2444-36-2 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical.
-
2-Chloro Phenyl Acetic Acid . Kajay Remedies.
-
WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof. Google Patents.
-
2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 . PubChem - NIH.
-
α-CHLOROPHENYLACETIC ACID . Organic Syntheses Procedure.
-
2-Chloro-6-fluorophenylacetic acid | 37777-76-7 . Sigma-Aldrich.
-
CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. Google Patents.
-
2-Fluorophenylacetic acid | Biochemical Reagent . MedchemExpress.com.
-
2-Chloro-6-fluorophenylacetic acid manufacturers and suppliers in india . ChemicalBook.
-
2-Chloro-6-fluorophenylacetic Acid 37777-76-7 . TCI AMERICA.
-
SAFETY DATA SHEET . Fisher Scientific.
-
HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry . SIELC Technologies.
-
diphenylacetic acid . Organic Syntheses Procedure.
-
CN103232339A - Preparation method of chlorinated phenylacetic acid. Google Patents.
-
Safety Data Sheet: Chloroacetic acid . Carl ROTH.
-
CN104326897A - Continuous crystallization method of chloroacetic acid. Google Patents.
-
SAFETY DATA SHEET . TCI Chemicals.
-
The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in . Journal of Applied Pharmaceutical Science.
-
2-Fluorophenylacetic acid 98 451-82-1 . Sigma-Aldrich.
-
6. analytical methods . Agency for Toxic Substances and Disease Registry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 5. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 6. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 8. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 9. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
Technical Support Center: Byproduct Identification in 2-Chloro-6-fluorophenylacetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-6-fluorophenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of byproduct formation during this critical synthesis. As a key intermediate in the manufacturing of various pharmaceuticals, ensuring the purity of 2-Chloro-6-fluorophenylacetic acid is paramount. This document provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to help you identify, control, and minimize unwanted impurities in your reaction.
Understanding Byproduct Formation: Common Synthetic Routes
The nature and quantity of byproducts in your synthesis are intrinsically linked to the chosen reaction pathway. Below, we discuss the two most common routes to 2-Chloro-6-fluorophenylacetic acid and their associated potential impurities.
Route 1: Hydrolysis of 2-Chloro-6-fluorophenylacetonitrile
This widely used method involves the hydrolysis of the corresponding nitrile precursor. While generally robust, this step can be a significant source of impurities if not carefully controlled. The hydrolysis is typically carried out under strong acidic or basic conditions.
-
Acid Hydrolysis: Using strong acids like sulfuric or hydrochloric acid can lead to complete hydrolysis. However, harsh conditions, such as high temperatures, can cause side reactions like coking or charring, especially with sulfuric acid.[1][2] Incomplete hydrolysis is a primary concern, leaving unreacted 2-Chloro-6-fluorophenylacetonitrile in the final product.[3]
-
Alkaline Hydrolysis: This method avoids the charring associated with strong acids but introduces its own set of challenges. It consumes both acid and base, and can produce ammonia or ammonium salts as byproducts.[1][2]
Route 2: Grignard Reaction followed by Carboxylation
An alternative pathway involves the formation of a Grignard reagent from a suitable precursor, such as 2-chloro-6-fluorobenzyl chloride, followed by carboxylation. While effective, this route is sensitive to moisture and oxygen, and side reactions are common. A significant byproduct can be the formation of coupling impurities.[4]
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and analysis of 2-Chloro-6-fluorophenylacetic acid.
Q1: My final product shows a low melting point and appears discolored. What are the likely impurities?
A low melting point and discoloration are classic indicators of impurities. Based on the common synthetic routes, the primary suspects are:
-
Unreacted Starting Material: In the hydrolysis route, residual 2-Chloro-6-fluorophenylacetonitrile is a common impurity.[3]
-
Intermediate Products: Incomplete hydrolysis can also leave the corresponding amide intermediate.
-
Over-chlorinated Species: If the synthesis of the starting material (e.g., 2-chloro-6-fluorotoluene) is not well-controlled, you may have di- or tri-chlorinated analogs that carry through the synthesis.[5][6][7]
-
Positional Isomers: Depending on the starting materials, isomers such as 2-Chloro-4-fluorophenylacetic acid or 4-Chloro-2-fluorophenylacetic acid could be present.
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
An unexpected peak requires a systematic approach to identification.
-
Review the Synthesis: Consider all possible side reactions and the impurities present in your starting materials.
-
LC-MS Analysis: The most direct method is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of information for identification.
-
Spiking Study: If you suspect a specific byproduct (e.g., the starting nitrile), "spike" a sample of your product with a small amount of the pure suspected compound. If your suspicion is correct, the area of the unknown peak should increase.
-
Fraction Collection and NMR: For a definitive structural confirmation, you can use preparative HPLC to isolate the impurity, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: My reaction yield is consistently low. Could byproducts be the cause?
Absolutely. Significant byproduct formation directly consumes your starting materials and reagents, leading to lower yields of the desired product. For instance, in the Grignard route, the formation of coupling products can be a major yield-reducing side reaction.[4] Optimizing reaction conditions to minimize these side reactions is key to improving your yield.
Troubleshooting and Analytical Workflows
A structured approach is essential for effective byproduct identification and mitigation.
General Byproduct Identification Workflow
The following diagram illustrates a systematic workflow for identifying unknown impurities in your reaction mixture.
Caption: Workflow for Byproduct Identification.
Recommended Analytical Techniques
The choice of analytical technique depends on the properties of the analytes and the complexity of the reaction matrix.[8]
| Technique | Principle | Suitability for 2-Chloro-6-fluorophenylacetic acid | Key Considerations |
| HPLC-UV | Separation based on polarity. | Excellent for routine purity checks and quantification. | A suitable C18 column with a mobile phase of acetonitrile and water (with acid modifier like formic acid) is a good starting point. |
| GC-MS | Separation based on volatility and boiling point. | Suitable for volatile impurities and starting materials. The carboxylic acid may require derivatization to improve volatility.[9] | Can be very effective for identifying isomers and low-level impurities.[8] |
| LC-MS | Combines HPLC separation with mass spectrometry. | The most powerful tool for identifying unknown byproducts by providing molecular weight information. | Essential for complex reaction mixtures where reference standards are not available. |
| NMR | Provides detailed structural information. | The gold standard for definitive structure elucidation of isolated impurities. | Requires a relatively pure sample of the byproduct. |
Experimental Protocol: HPLC-UV Method for Purity Analysis
This protocol provides a starting point for the analysis of 2-Chloro-6-fluorophenylacetic acid and its common byproducts.
Objective: To determine the purity of a 2-Chloro-6-fluorophenylacetic acid sample and detect potential impurities.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Sample of 2-Chloro-6-fluorophenylacetic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Chloro-6-fluorophenylacetic acid sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 220 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
-
Analysis:
-
Inject the prepared sample and run the HPLC analysis.
-
Integrate the peaks and calculate the area percentage of the main peak and any impurity peaks.
-
Byproduct Minimization Strategies
Identifying byproducts is the first step; preventing their formation is the ultimate goal.
Troubleshooting Common Byproduct Issues
The following decision tree provides a logical approach to troubleshooting and minimizing byproduct formation based on analytical observations.
Caption: Decision Tree for Byproduct Minimization.
Causality Behind Experimental Choices
-
Reaction Temperature: Lowering the temperature can often reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.
-
Reagent Purity: Impurities in starting materials can act as catalysts for unwanted side reactions or be carried through to the final product. Always use reagents of appropriate purity.
-
Atmosphere Control: Many reactions, especially those involving organometallics like Grignard reagents, are sensitive to air and moisture. Ensuring an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation and hydrolysis side reactions.
-
Addition Rate: Slow, controlled addition of a reagent can help to maintain a low instantaneous concentration, which can disfavor bimolecular side reactions such as dimerization or polymerization.
By understanding the synthetic pathways, employing systematic analytical workflows, and carefully controlling reaction parameters, the formation of byproducts in the synthesis of 2-Chloro-6-fluorophenylacetic acid can be effectively managed, leading to a higher quality final product.
References
- Benchchem. A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde.
- Benchchem. Physical and chemical properties of 2-Chloro-6-fluorobenzaldehyde.
- Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- Google Patents. CN103232339A - Preparation method of chlorinated phenylacetic acid.
- Benchchem. Quantitative Analysis of 2-Chloro-6-fluorobenzaldehyde in Reaction Mixtures: A Comparative Guide.
- Google Patents. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
- Eureka | Patsnap. Preparation method of 2-chlorobenzyl chloride Grignard reagent.
- Organic Syntheses Procedure. phenylacetic acid.
- Organic Syntheses Procedure. α-CHLOROPHENYLACETIC ACID.
- Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
- ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
- Preprints.org. Synthesis, Purity Check, Hydrolysis and Removal of O-Chlorobenzyliden Malononitrile (CBM) By Biological Selective Media.
- PubChem. Phenylacetic Acid | C8H8O2 | CID 999.
- Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Google Patents. CN1927810A - Preparation method of chlorophenyl acetic acid.
- Google Patents. CN103232338A - Preparation method of phenylacetic acid.
- Sigma-Aldrich. 2-Chloro-6-fluorobenzyl chloride 98 55117-15-2.
- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Wikipedia. Phenylacetic acid.
- ResearchGate. (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
- Eurofins. Analytical Method Summaries.
- Google Patents. US5401876A - Synthesis of chloroacetic acids.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.
- ChemicalBook. 2-CHLORO-6-FLUOROPHENYLACETONITRILE | 75279-55-9.
Sources
- 1. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 2. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
dealing with impurities in 2-Chloro-6-fluorophenylacetic acid
CAS: 37777-76-7 | Formula: C₈H₆ClFO₂ | MW: 188.58 g/mol [1][2][3][4]
Welcome to the Technical Support Hub
As a Senior Application Scientist, I have curated this guide to assist you in troubleshooting purity and isolation challenges with 2-Chloro-6-fluorophenylacetic acid (2-C-6-FPAA) . This intermediate is critical in the synthesis of diclofenac analogs and specific tyrosine kinase inhibitors. Its unique substitution pattern—chlorine at position 2 and fluorine at position 6—creates steric and electronic effects that can complicate purification.
This interface is designed to answer your specific "Why?" and "How?" questions, moving beyond basic datasheets to address the causality of experimental failure.
Part 1: Impurity Profiling & Origin Analysis
User Question: I am seeing undefined peaks in my HPLC and the color is off. Where are these impurities coming from?
Scientist’s Analysis: The impurity profile of 2-C-6-FPAA is heavily dictated by its synthesis route, predominantly the hydrolysis of 2-chloro-6-fluorophenylacetonitrile [1]. The steric hindrance provided by the 2-Cl and 6-F substituents makes the nitrile carbon less accessible to nucleophilic attack by water, often leading to incomplete hydrolysis (stopping at the amide stage) or requiring harsh conditions that generate degradation products.
Visualizing the Impurity Landscape
The following diagram maps the genesis of the most common impurities (A, B, and C) relative to the target product.
Figure 1: Reaction pathway analysis showing the origin of nitrile (Impurity A) and amide (Impurity B) contaminants due to steric hindrance during hydrolysis.
Part 2: Troubleshooting Guide (FAQs)
Issue 1: "My product is pale yellow/brown instead of off-white. Does this affect yield?"
Diagnosis:
The color is likely due to trace transition metals (if catalytic coupling was used upstream) or oxidative coupling of phenolic impurities. While often
Corrective Action: The "Charcoal Polish" Do not rely solely on recrystallization.[5] Activated carbon is highly effective here due to the planar nature of the aromatic impurities.
-
Dissolve crude 2-C-6-FPAA in hot Ethyl Acetate or Methanol (approx. 50°C).
-
Add Activated Carbon (5 wt%) .
-
Stir for 30 minutes. Note: Do not boil excessively to avoid decarboxylation.
-
Filter hot through a Celite pad.
-
Proceed to recrystallization.
Issue 2: "I have a persistent impurity at RRT ~1.1 that resists recrystallization."
Diagnosis: This is almost certainly the amide intermediate (2-chloro-6-fluorophenylacetamide) . Amides have similar solubility profiles to their parent acids in organic solvents, making them "sticky" impurities [2].
Corrective Action: The "pH Swing" Protocol Leverage the acidity of the carboxylic acid (pKa ~3.7) against the neutral amide.[5]
-
Dissolve the impure solid in Dichloromethane (DCM) .
-
Extract with 10% aqueous NaHCO₃ (pH ~8.5).
-
Discard the organic (DCM) layer.
-
Wash the aqueous layer once with fresh DCM to remove entrained amide.
-
Acidify the aqueous layer with HCl to pH 1-2 to precipitate pure 2-C-6-FPAA.
Issue 3: "My melting point is 115-118°C, but the literature says 120-123°C."
Diagnosis: Depressed melting point usually indicates solvent entrapment (common with acetic acid derivatives) or the presence of the 2-Chloro-4-fluoro isomer (regioisomer), which forms a eutectic mixture.
Corrective Action:
-
Dry: Vacuum dry at 45°C for 12 hours.
-
Verify Isomer: Run H-NMR. The 2,6-substitution pattern shows a distinct splitting pattern (typically a multiplet or triplet/doublet combination depending on field strength) compared to the 2,4-isomer.
-
Recrystallize: Use Toluene/Heptane (see protocol below) to break the eutectic.
Part 3: Validated Experimental Protocols
Protocol A: High-Purity Recrystallization
Objective: Removal of inorganic salts and non-polar organic impurities.
| Parameter | Specification |
| Solvent System | Toluene : Heptane (1:2 ratio) |
| Solubility | Soluble in Toluene (Hot), Insoluble in Heptane |
| Target Recovery | 85 - 90% |
Step-by-Step:
-
Suspend 10g of crude 2-C-6-FPAA in 30 mL Toluene .
-
Heat to 80°C until fully dissolved. (If insolubles remain, filter hot).
-
Slowly add 60 mL Heptane dropwise while maintaining temperature >70°C.
-
Cool slowly to room temperature (25°C) over 2 hours. Rapid cooling traps impurities.
-
Chill to 0-5°C for 1 hour.
-
Filter and wash with cold Heptane.
-
Validation: Check MP. Target: 120-123°C [3, 4].[9]
Protocol B: HPLC Method for Purity Assessment
Objective: Separation of the acid from the neutral nitrile/amide and potential isomers.
Method Logic: We use an acidic mobile phase to keep the carboxylic acid protonated (suppressing ionization). This increases its retention on the C18 column and sharpens the peak shape, preventing tailing common with ionized acids [5].
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax or Waters XBridge), 150 x 4.6mm, 3.5µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amide/Nitrile absorption) & 264 nm (Aromatic fine structure) |
| Sample Diluent | 50:50 Water:MeCN |
Part 4: Process Workflow Diagram
The following flowchart illustrates the decision-making logic for purifying a crude batch based on initial analysis.
Figure 2: Decision tree for selecting the appropriate purification strategy based on visual and chromatographic inputs.
References
-
Google Patents. Preparation method of chlorophenyl acetic acid. CN1927810A. Link
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. (2017).[10] Link
-
ChemicalBook. 2-Chloro-6-fluorophenylacetic acid Properties and Suppliers. (2024).[5] Link
-
NIST Chemistry WebBook. 2-Chloro-6-fluorophenylacetic acid (CAS 37777-76-7).[3][9] SRD 69.[3] Link
-
SIELC Technologies. HPLC Method for Fluorophenylacetic acid isomers. (Compatible methodology for halo-acetic acids).[11] Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 37777-76-7|2-Chloro-6-fluorophenylacetic acid|BLD Pharm [bldpharm.com]
- 3. 2-Chloro-6-fluorophenylacetic acid [webbook.nist.gov]
- 4. 2-Chloro-6-fluorophenylacetic Acid | 37777-76-7 | TCI AMERICA [tcichemicals.com]
- 5. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 8. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 9. 2-Chloro-6-fluorophenylacetic acid | 37777-76-7 [chemicalbook.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 2-Chloro-6-fluorophenylacetic Acid
Welcome to the dedicated technical support center for the synthesis of 2-Chloro-6-fluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate. Our goal is to provide practical, experience-driven insights to help you optimize your synthetic processes, ensure safety, and achieve high product purity and yield.
Overview of Synthetic Strategies
The industrial-scale synthesis of 2-Chloro-6-fluorophenylacetic acid predominantly follows two main pathways, each with its own set of advantages and potential challenges.
Route 1: From 2-Chloro-6-fluorotoluene. This is a widely adopted method that involves the side-chain chlorination of 2-chloro-6-fluorotoluene to yield a mixture of chlorinated intermediates, primarily 2-chloro-6-fluorobenzyl dichloride.[1] This is followed by hydrolysis to 2-chloro-6-fluorobenzaldehyde, which is then converted to the final product.
Route 2: From 2-Chloro-6-fluorobenzonitrile. This alternative route involves the hydrolysis of 2-chloro-6-fluorobenzonitrile. While potentially shorter, the hydrolysis of the nitrile can present its own set of challenges, particularly in controlling by-product formation.[2]
The following troubleshooting guide and FAQs will address specific issues that may arise during these synthetic processes.
Troubleshooting Guide
Problem 1: Low Yield in the Chlorination of 2-Chloro-6-fluorotoluene
Q: We are experiencing a lower than expected yield during the side-chain chlorination of 2-chloro-6-fluorotoluene. What are the likely causes and how can we optimize this step?
A: Low yields in this free-radical chlorination are often traced back to several key factors. Let's break down the potential causes and their solutions.
-
Inadequate Initiation: The free-radical chain reaction requires sufficient energy to initiate.
-
Causality: Insufficient UV light intensity or the use of a suboptimal initiator can lead to a slow or incomplete reaction.
-
Troubleshooting Protocol:
-
Verify Light Source: Ensure your UV lamp (e.g., a metal halide lamp) is functioning within its specified power range and is positioned for optimal irradiation of the reaction vessel.[3]
-
Initiator Check: If using a chemical initiator, confirm its purity and activity. Consider a small-scale trial with a fresh batch of initiator.
-
Temperature Control: While initiation is often photochemical, maintaining the reaction temperature within the optimal range (typically 150-180 °C) is crucial for reaction kinetics.[3]
-
-
-
Sub-optimal Chlorine Gas Dispersion: Poor mass transfer of chlorine gas into the reaction mixture will limit the reaction rate.
-
Causality: Inefficient stirring or a poorly designed gas inlet can lead to localized depletion of chlorine.
-
Troubleshooting Protocol:
-
Agitation: Increase the stirring speed to create a vortex that enhances gas dispersion. For larger reactors, ensure the agitator design is appropriate for gas-liquid reactions.
-
Gas Sparging: Utilize a fritted gas inlet tube to generate fine bubbles, increasing the interfacial surface area between the gas and liquid phases.
-
-
-
By-product Formation: Over-chlorination or ring chlorination can consume your starting material and desired intermediates.
-
Causality: Excessive chlorine concentration, high reaction temperatures, or the presence of certain impurities can promote unwanted side reactions.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Regularly analyze aliquots of the reaction mixture using Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of mono-, di-, and tri-chlorinated products.[3]
-
Chlorine Feed Rate: Adjust the chlorine gas flow rate based on the real-time reaction progress to avoid accumulation of unreacted chlorine.
-
Purity of Starting Material: Ensure the 2-chloro-6-fluorotoluene is of high purity, as impurities can interfere with the desired reaction pathway.
-
-
Experimental Workflow: Side-Chain Chlorination
Caption: Workflow for the side-chain chlorination of 2-chloro-6-fluorotoluene.
Problem 2: Incomplete Hydrolysis of Benzyl Chloride Intermediates
Q: We are observing incomplete conversion of the chlorinated intermediates to 2-Chloro-6-fluorophenylacetic acid. What are the key parameters to investigate?
A: The hydrolysis step is critical and its efficiency depends heavily on the reaction conditions and the chosen methodology. Here are the common culprits for incomplete hydrolysis:
-
Insufficient Catalyst Activity:
-
Causality: If using a solid acid catalyst, it may be deactivated or have low surface area. For mineral acids, the concentration might be too low.
-
Troubleshooting Protocol:
-
Catalyst Loading: Ensure the correct loading of the catalyst. For solid catalysts, consider a fresh batch or regeneration.
-
Acid Concentration: If using an acid like sulfuric acid, verify its concentration. Lower concentrations can lead to significantly slower reaction rates.
-
-
-
Poor Mass Transfer in Biphasic Systems:
-
Causality: The hydrolysis of the organic chlorinated intermediates often occurs in an aqueous phase, creating a biphasic system. Inefficient mixing can limit the reaction rate at the interface of the two phases.
-
Troubleshooting Protocol:
-
Vigorous Agitation: Increase the stirring speed to maximize the interfacial area between the organic and aqueous phases.
-
Phase Transfer Catalysis (PTC): Consider the use of a phase transfer catalyst, such as a quaternary ammonium salt, to facilitate the transfer of the hydroxide ion (if using basic hydrolysis) or other nucleophiles into the organic phase.[2][4] This can dramatically increase the reaction rate and yield.
-
-
-
Suboptimal Temperature and Reaction Time:
-
Causality: Hydrolysis reactions are often temperature-dependent. A temperature that is too low will result in a slow reaction, while a temperature that is too high can promote by-product formation.
-
Troubleshooting Protocol:
-
Temperature Optimization: Conduct small-scale experiments to determine the optimal temperature for your specific reaction conditions.
-
Extended Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., HPLC). If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to achieve complete conversion.
-
-
Hydrolysis Troubleshooting Flowchart
Caption: Decision tree for troubleshooting incomplete hydrolysis.
Problem 3: Formation of Impurities During Synthesis and Purification
Q: We are struggling with the purity of our final product, with persistent impurities that are difficult to remove. What are the common impurities and how can we minimize their formation and effectively remove them?
A: Achieving high purity on a large scale requires a thorough understanding of potential side reactions and a robust purification strategy.
-
Common Impurities and Their Origins:
| Impurity | Likely Origin | Mitigation Strategy |
| Over-chlorinated species | Excessive chlorine during side-chain chlorination. | Tightly control chlorine stoichiometry and monitor the reaction by GC.[3] |
| Unreacted starting material | Incomplete chlorination or hydrolysis. | Optimize reaction conditions (temperature, time, catalyst) for complete conversion. |
| 2-Chloro-6-fluorobenzoic acid | Oxidation of the intermediate aldehyde. | Use milder oxidizing agents or control the amount of oxidant used in the conversion of the aldehyde to the acid. |
| Positional isomers | Impurities in the starting 2-chloro-6-fluorotoluene. | Use high-purity starting materials. |
-
Purification Strategies for Scale-Up:
-
Crystallization: This is the most common and effective method for purifying solid organic compounds at an industrial scale.
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities remain in solution. Conduct a thorough solvent screen to identify the optimal solvent or solvent mixture.
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile generally yields larger, purer crystals.
-
Seeding: Introducing seed crystals at the appropriate temperature can promote controlled crystallization and prevent oiling out or the formation of fine, impure crystals.
-
-
pH Adjustment and Extraction:
-
Principle: As a carboxylic acid, 2-Chloro-6-fluorophenylacetic acid can be converted to its water-soluble carboxylate salt by treatment with a base (e.g., sodium bicarbonate). This allows for the removal of non-acidic organic impurities by extraction with an organic solvent. The aqueous layer is then acidified to precipitate the pure product.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent.
-
Extract with an aqueous solution of a weak base (e.g., sodium bicarbonate).
-
Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Slowly acidify the aqueous layer with a mineral acid (e.g., HCl) until the product precipitates.
-
Filter, wash the solid with cold water, and dry.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns during the scale-up of this synthesis?
A1: The synthesis of 2-Chloro-6-fluorophenylacetic acid involves several hazardous materials and exothermic reactions that require careful management at scale.
-
Chlorine Gas: Highly toxic and corrosive. All handling must be done in a well-ventilated area, preferably in a closed system, with appropriate personal protective equipment (PPE), including respiratory protection.
-
Exothermic Reactions: Both the chlorination and hydrolysis steps can be exothermic. On a large scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging.[5] A robust cooling system and careful control of reagent addition rates are essential to prevent thermal runaway.
-
Corrosive Reagents: The use of strong acids like sulfuric acid or hydrochloric acid requires reactors and handling equipment made of corrosion-resistant materials.
Q2: What are the key considerations for waste disposal in this process?
A2: The waste streams generated during this synthesis must be managed responsibly.
-
Chlorinated Organic Waste: Solvents and by-products containing chlorine should be segregated and disposed of as hazardous waste, typically through high-temperature incineration.
-
Acidic and Basic Aqueous Waste: Aqueous waste from extractions and hydrolyses should be neutralized before disposal. Depending on the local regulations, further treatment to reduce the chemical oxygen demand (COD) may be necessary.
-
Solid Waste: Filter cakes and catalyst residues should be handled and disposed of according to their specific hazards.
Q3: Can phase transfer catalysis be beneficial for both major synthetic routes?
A3: Yes, phase transfer catalysis (PTC) can be a valuable tool in both synthetic pathways.
-
In the hydrolysis of 2-chloro-6-fluorobenzyl chloride: PTC can facilitate the transfer of hydroxide ions from the aqueous phase to the organic phase, accelerating the hydrolysis reaction and allowing for milder reaction conditions.[4][6]
-
In the synthesis from 2-chloro-6-fluorobenzonitrile: If a two-phase system is employed for the hydrolysis of the nitrile, a PTC can enhance the reaction rate.
Q4: How can we monitor the progress of these reactions effectively on a large scale?
A4: In-process monitoring is crucial for scale-up success.
-
Gas Chromatography (GC): Ideal for monitoring the chlorination step to track the consumption of the starting material and the distribution of chlorinated products.[3]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for monitoring the hydrolysis step and for final product purity analysis, as it can effectively separate the starting materials, intermediates, and the final acidic product.
-
Spectroscopic Techniques (FT-IR, NMR): Can be used for at-line or on-line monitoring to provide real-time information on the reaction progress.
References
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
ResearchGate. (2008). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
-
Taylor & Francis Online. (n.d.). Phase transfer catalysts – Knowledge and References. Retrieved from [Link]
-
Polish Pharmaceutical Society. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Retrieved from [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
MDPI. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN111205266A - Synthetic method of 2-thiopheneacetic acid.
-
Plastics Europe. (2023). End-of-life (EOL) analysis of fluoropolymer applications, products and associated waste streams. Retrieved from [Link]
-
Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
-
EPA. (n.d.). EPA's Guide for Industrial Waste Management: Introduction. Retrieved from [Link]
Sources
Validation & Comparative
A Guide to Inter-Laboratory Validation for the Analysis of 2-Chloro-6-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
In the landscape of pharmaceutical development and manufacturing, the rigorous and consistent analysis of chemical intermediates is paramount. 2-Chloro-6-fluorophenylacetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its purity, identity, and quality. This guide provides a comprehensive framework for establishing an inter-laboratory validation of analytical methods for 2-Chloro-6-fluorophenylacetic acid, ensuring method transferability and consistent results across different laboratory settings.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, providing a pathway to generating reliable and reproducible data.[1][2][3]
The Imperative of Inter-Laboratory Validation
Before an analytical method can be confidently deployed across multiple sites for quality control, its performance characteristics must be thoroughly evaluated. An inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's ruggedness and reproducibility.[1] It provides objective evidence that the method will perform satisfactorily in the hands of different analysts, on different instruments, and in different laboratory environments.
This guide will compare three common analytical techniques suitable for the analysis of 2-Chloro-6-fluorophenylacetic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Overview of Analytical Methodologies
The choice of analytical technique is a critical first step and depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their interaction with a stationary phase, with detection by mass spectrometry. | High-selectivity separation by HPLC coupled with highly specific detection by tandem mass spectrometry. |
| Analyte Suitability | Well-suited for non-volatile or thermally labile compounds like 2-Chloro-6-fluorophenylacetic acid.[4] | Requires derivatization to increase the volatility of the acidic analyte.[5][6] | Offers high sensitivity and specificity, particularly for complex matrices, without the need for derivatization.[7] |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | Involves extraction and derivatization, which can be time-consuming.[5] | Often requires simple "dilute-and-shoot" or solid-phase extraction (SPE) for sample clean-up.[8] |
| Sensitivity | Good sensitivity with UV detection, which can be enhanced with more specific detectors. | High sensitivity, especially with selected ion monitoring (SIM). | Excellent sensitivity and selectivity, capable of detecting trace levels.[7] |
| Specificity | Good specificity, which can be improved with diode array detection (DAD) for spectral confirmation. | High specificity due to mass fragmentation patterns. | Very high specificity due to precursor-product ion transitions. |
| Throughput | High, with typical run times of 15-30 minutes. | Moderate, as derivatization adds to the sample preparation time. | High, with fast chromatography methods available.[7] |
Inter-Laboratory Validation Workflow
The following diagram illustrates the key stages of an inter-laboratory validation study.
Caption: A flowchart outlining the three main phases of an inter-laboratory validation study.
Experimental Protocols
Detailed, step-by-step methodologies are crucial for ensuring consistency across participating laboratories. The following are example protocols for the three discussed analytical techniques.
Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is based on established procedures for the analysis of similar halogenated phenylacetic acids.[9][10]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid), with a gradient elution program. For example, starting with 30% acetonitrile and increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Chloro-6-fluorophenylacetic acid reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the sample, dissolve in the mobile phase to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
4. Validation Parameters to be Assessed:
-
Specificity: Analyze blank samples (matrix without analyte) and spiked samples to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.[4]
-
Accuracy (Recovery): Analyze samples spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Perform the analysis on different days, with different analysts, and on different instruments. The RSD should be ≤ 3%.[11]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the carboxylic acid group, derivatization is necessary to improve volatility for GC analysis.[5] Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for this purpose.[5][12]
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.
-
Data acquisition and processing software.
2. Derivatization and Sample Preparation:
-
Derivatization Reagent: 5% (w/v) Pentafluorobenzyl bromide (PFBBr) in acetone.
-
Procedure:
-
To 1 mL of the sample or standard solution in a vial, add a suitable internal standard.
-
Adjust the pH to >10 with a suitable base (e.g., 1 M NaOH).
-
Add 100 µL of the PFBBr reagent.
-
Cap the vial and heat at 60 °C for 1 hour.
-
Cool to room temperature and extract the derivative with a suitable organic solvent (e.g., hexane).
-
The organic layer is then ready for GC-MS analysis.
-
3. GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of the PFB derivative of 2-Chloro-6-fluorophenylacetic acid.
-
4. Validation Parameters:
-
Similar validation parameters as for HPLC should be assessed, with acceptance criteria adjusted for the specifics of the GC-MS technique.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity and is particularly useful for analyzing low levels of the analyte in complex matrices.[7][13]
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
2. LC-MS/MS Conditions:
-
LC Conditions: Similar to the HPLC method, but often with a shorter column and faster gradient for higher throughput.
-
MS/MS Conditions:
-
Ionization Mode: ESI in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (deprotonated molecule [M-H]⁻) and the most abundant product ions of 2-Chloro-6-fluorophenylacetic acid by infusing a standard solution into the mass spectrometer.
-
3. Standard and Sample Preparation:
-
Sample preparation is often simpler than for GC-MS, potentially involving only dilution and filtration. Solid-phase extraction (SPE) may be used for sample cleanup if the matrix is complex.[8]
4. Validation Parameters:
-
All validation parameters as outlined for HPLC should be assessed. Due to the high sensitivity of LC-MS/MS, lower LOD and LOQ values are expected.
Data Analysis and Acceptance Criteria
The data from all participating laboratories should be collected and statistically analyzed to assess the method's performance. Analysis of variance (ANOVA) is a common statistical tool used to evaluate the contribution of different sources of variation (e.g., laboratory, analyst, instrument) to the overall method variability.
The acceptance criteria for the validation parameters should be predefined in the validation protocol.[14][15] The following table provides typical acceptance criteria based on ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (Recovery) | 95% - 105% |
| Precision (RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 5%; Reproducibility: ≤ 10% |
| LOD & LOQ | Sufficiently low to accurately measure the analyte at the required levels. |
Conclusion
A successful inter-laboratory validation of an analytical method for 2-Chloro-6-fluorophenylacetic acid provides a high degree of confidence in the reliability and transferability of the method. By following a well-defined protocol and establishing clear acceptance criteria, organizations can ensure consistent and accurate analytical results across different sites, which is fundamental for maintaining product quality and regulatory compliance. The choice between HPLC, GC-MS, and LC-MS/MS will depend on the specific analytical needs, with each technique offering distinct advantages in terms of sensitivity, specificity, and sample throughput.
References
- Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
- Benchchem. (n.d.). Quantitative Analysis of 2-Chloro-6-fluorobenzaldehyde in Reaction Mixtures: A Comparative Guide.
- National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- National Institutes of Health (NIH). (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method.
- U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures.
- BioPharm International. (n.d.). Method Validation Guidelines.
- SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
- (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods.
- eas-eth.org. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
- European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- ResearchGate. (2004). Trends in Quality in the Analytical Laboratory. II. Analytical Method Validation and Quality Assurance.
- U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Eurofins. (2023). Analytical Method Summaries.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Agilent. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS.
- PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
- Fisher Scientific. (n.d.). GC Analysis of Derivatized Chlorinated Acetic Acids.
- European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- SIELC Technologies. (2018). Chloroacetic acid.
- Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
- ResearchGate. (n.d.). Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction | Request PDF.
- (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.
- (n.d.). LC-MS & UHPLC-MS solvents.
- ICH. (n.d.). Quality Guidelines.
- Shimadzu. (n.d.). 01-00027A-EN Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
- National Institutes of Health (NIH). (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.
- YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
- U.S. Environmental Protection Agency (EPA). (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
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- 7. agilent.com [agilent.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 14. fda.gov [fda.gov]
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A Comparative Guide to the Synthetic Routes of 2-Chloro-6-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluorophenylacetic acid (CAS 37777-76-7), with the molecular formula C₈H₆ClFO₂, is a valuable building block in organic synthesis. Its substituted phenylacetic acid structure is a common motif in pharmacologically active molecules. The strategic placement of the chloro and fluoro substituents on the aromatic ring significantly influences the molecule's reactivity and the properties of its derivatives. This guide will explore and compare the most common synthetic routes to this important compound, providing a framework for selecting the most appropriate method based on factors such as starting material availability, scalability, yield, and safety.
Comparative Analysis of Synthetic Routes
Four principal synthetic strategies for the preparation of 2-Chloro-6-fluorophenylacetic acid have been identified and will be discussed in detail:
-
Hydrolysis of 2-Chloro-6-fluorophenylacetonitrile
-
Oxidation of 2-Chloro-6-fluoroethylbenzene
-
Carboxylation of a 2-Chloro-6-fluorobenzyl Grignard Reagent
-
Willgerodt-Kindler Reaction of 2-Chloro-6-fluoroacetophenone
Each of these routes offers distinct advantages and disadvantages, which will be systematically evaluated.
Route 1: Hydrolysis of 2-Chloro-6-fluorophenylacetonitrile
This is arguably the most direct and widely employed route for the synthesis of phenylacetic acids. The pathway involves two key steps: the synthesis of the nitrile intermediate and its subsequent hydrolysis.
Workflow Diagram
Caption: General workflow for the synthesis of 2-Chloro-6-fluorophenylacetic acid via nitrile hydrolysis.
Scientific Rationale and Experimental Insights
The initial step, cyanation of a 2-chloro-6-fluorobenzyl halide (typically the chloride or bromide), is a standard nucleophilic substitution reaction. The choice of cyanide source (e.g., sodium or potassium cyanide) and solvent is critical for optimizing the reaction rate and minimizing side reactions. Phase-transfer catalysts, such as quaternary ammonium salts, can be employed to facilitate the reaction between the aqueous cyanide solution and the organic-soluble benzyl halide, often leading to improved yields and milder reaction conditions.
The subsequent hydrolysis of the resulting 2-chloro-6-fluorophenylacetonitrile is the cornerstone of this method. Both acidic and basic conditions can be employed, with each having its own set of considerations.
-
Acid-catalyzed hydrolysis: Typically performed with strong acids like sulfuric or hydrochloric acid, this method directly yields the carboxylic acid upon workup.[1] The reaction proceeds through the formation of a primary amide intermediate. Care must be taken to control the reaction temperature to avoid potential charring or unwanted side reactions.
-
Base-catalyzed hydrolysis: Using strong bases such as sodium or potassium hydroxide, this process initially forms the carboxylate salt. Subsequent acidification is required to liberate the desired phenylacetic acid. This method can be advantageous for substrates sensitive to strong acids.
Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis
The following protocol is a representative example of the acid-catalyzed hydrolysis of a substituted phenylacetonitrile.
Step 1: Synthesis of 2-Chloro-6-fluorophenylacetonitrile
-
While a specific protocol for the cyanation of 2-chloro-6-fluorobenzyl chloride was not found in the provided search results, a general procedure involves reacting the benzyl chloride with sodium cyanide in a suitable solvent like aqueous ethanol or in a biphasic system with a phase-transfer catalyst.
Step 2: Hydrolysis to 2-Chloro-6-fluorophenylacetic acid
-
In a reaction vessel equipped with a reflux condenser and a stirrer, combine 2-chloro-6-fluorophenylacetonitrile (1.0 eq).
-
Slowly add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 mixture).
-
Heat the reaction mixture to reflux (typically 100-120°C) and maintain for several hours, monitoring the reaction progress by TLC or GC until the starting nitrile is consumed.
-
After cooling, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude 2-Chloro-6-fluorophenylacetic acid.
-
The solid is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary
| Parameter | Value/Observation |
| Starting Material | 2-Chloro-6-fluorophenylacetonitrile |
| Key Reagents | Sulfuric acid, Water |
| Typical Yield | Generally high (often >80-90% for similar phenylacetonitriles) |
| Purity | High purity achievable after recrystallization |
| Advantages | Direct route, high yields, readily available starting materials. |
| Disadvantages | Use of strong acids, potential for side reactions at high temperatures. |
Route 2: Oxidation of a 2-Chloro-6-fluorobenzyl Precursor
This approach involves the oxidation of a precursor where the benzylic carbon is at a lower oxidation state, such as in 2-chloro-6-fluorobenzaldehyde or 2-chloro-6-fluoroethylbenzene.
Workflow Diagram
Caption: Oxidation-based synthetic routes to 2-Chloro-6-fluorophenylacetic acid.
Scientific Rationale and Experimental Insights
A. From 2-Chloro-6-fluorobenzaldehyde:
This two-step sequence first involves the oxidation of 2-chloro-6-fluorobenzaldehyde to the corresponding benzoic acid. A variety of oxidizing agents can be employed, including potassium permanganate, chromic acid, or milder reagents like hydrogen peroxide. The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups.
The second step is a one-carbon homologation of 2-chloro-6-fluorobenzoic acid to the desired phenylacetic acid. The Arndt-Eistert synthesis is a classic method for this transformation.[2][3][4][5] This reaction sequence involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. The diazoketone then undergoes a Wolff rearrangement in the presence of a silver catalyst and a nucleophile (water in this case) to yield the homologated carboxylic acid. While effective, the use of the highly toxic and explosive diazomethane is a significant drawback, especially for large-scale synthesis.
B. Direct Oxidation of 2-Chloro-6-fluoroethylbenzene:
A more direct approach involves the oxidation of the ethyl side chain of 2-chloro-6-fluoroethylbenzene. Strong oxidizing agents like potassium permanganate or sodium dichromate under acidic conditions can achieve this transformation. The reaction conditions need to be carefully controlled to ensure complete oxidation of the side chain to the carboxylic acid without affecting the aromatic ring.
Detailed Experimental Protocol: Arndt-Eistert Homologation (Conceptual)
A specific protocol for the Arndt-Eistert homologation of 2-chloro-6-fluorobenzoic acid was not found in the provided search results. The following is a general procedure.
Step 1: Synthesis of 2-Chloro-6-fluorobenzoyl chloride
-
Reflux 2-chloro-6-fluorobenzoic acid with an excess of thionyl chloride (SOCl₂) for 2-3 hours.
-
Remove the excess thionyl chloride by distillation to obtain the crude acid chloride.
Step 2: Reaction with Diazomethane
-
Dissolve the acid chloride in an anhydrous, inert solvent like diethyl ether.
-
Cool the solution in an ice bath and slowly add an ethereal solution of diazomethane until the yellow color of diazomethane persists.
-
Allow the reaction to stir at 0°C for a period, then carefully quench any remaining diazomethane.
Step 3: Wolff Rearrangement
-
Add a suspension of silver oxide (Ag₂O) or another silver catalyst to the diazoketone solution.
-
Gently warm the mixture to initiate the rearrangement, which is often accompanied by the evolution of nitrogen gas.
-
After the reaction is complete, the silver catalyst is removed by filtration.
-
The resulting ketene is hydrolyzed by the addition of water.
-
The final product, 2-Chloro-6-fluorophenylacetic acid, is isolated by extraction and purified by recrystallization.
Data Summary
| Parameter | Route A (Arndt-Eistert) | Route B (Direct Oxidation) |
| Starting Material | 2-Chloro-6-fluorobenzaldehyde | 2-Chloro-6-fluoroethylbenzene |
| Key Reagents | SOCl₂, Diazomethane, Ag₂O | KMnO₄ or Na₂Cr₂O₇ |
| Typical Yield | Moderate to good over two steps | Variable, depends on oxidant |
| Purity | Generally good after purification | Can require extensive purification |
| Advantages | Well-established methodology. | More direct, one-step process. |
| Disadvantages | Use of hazardous diazomethane. | Harsh reaction conditions, use of heavy metals. |
Route 3: Carboxylation of a 2-Chloro-6-fluorobenzyl Grignard Reagent
This route utilizes the classic Grignard reaction to form a new carbon-carbon bond by reacting an organomagnesium compound with carbon dioxide.
Workflow Diagram
Caption: Synthesis of 2-Chloro-6-fluorophenylacetic acid via a Grignard reagent.
Scientific Rationale and Experimental Insights
The formation of the Grignard reagent from 2-chloro-6-fluorobenzyl halide and magnesium turnings is the critical first step and must be carried out under strictly anhydrous conditions to prevent quenching of the highly reactive organometallic species. The subsequent carboxylation is typically achieved by pouring the Grignard solution over crushed solid carbon dioxide (dry ice) or by bubbling gaseous CO₂ through the solution. An acidic workup is then necessary to protonate the initially formed carboxylate salt.
A potential challenge with this route is the Wurtz-type coupling of the benzyl halide, leading to the formation of a bibenzyl dimer as a significant byproduct. The reaction conditions, such as temperature and the rate of addition of the halide, must be carefully controlled to maximize the yield of the desired Grignard reagent.
Detailed Experimental Protocol (Conceptual)
A specific protocol for the Grignard carboxylation of 2-chloro-6-fluorobenzyl halide was not found in the provided search results. The following is a general procedure.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of 2-chloro-6-fluorobenzyl chloride (1.0 eq) in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining ethereal solution of the benzyl chloride dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture and pour it slowly onto an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, and then quench with a dilute acid (e.g., HCl or H₂SO₄).
-
Separate the ethereal layer, and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-Chloro-6-fluorophenylacetic acid by recrystallization.
Data Summary
| Parameter | Value/Observation |
| Starting Material | 2-Chloro-6-fluorobenzyl halide |
| Key Reagents | Mg, CO₂, Acid |
| Typical Yield | Moderate, can be affected by dimer formation |
| Purity | Good after purification |
| Advantages | Utilizes readily available starting materials. |
| Disadvantages | Requires strictly anhydrous conditions, potential for Wurtz coupling. |
Route 4: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a method for synthesizing aryl-substituted amides and thioamides from aryl ketones, which can then be hydrolyzed to the corresponding carboxylic acids.
Workflow Diagram
Caption: The Willgerodt-Kindler route to 2-Chloro-6-fluorophenylacetic acid.
Scientific Rationale and Experimental Insights
This reaction involves heating an aryl ketone, in this case, 2-chloro-6-fluoroacetophenone, with sulfur and a secondary amine, typically morpholine.[2][6][7] The reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur. A series of rearrangements ultimately leads to the formation of a thioamide where the carbonyl group has effectively migrated to the terminal carbon of the side chain. Subsequent hydrolysis of the thioamide yields the desired phenylacetic acid.
A significant advantage of this reaction is its ability to construct the phenylacetic acid skeleton from a readily accessible acetophenone precursor. However, the reaction often requires high temperatures and can produce a mixture of products, necessitating careful purification.
Detailed Experimental Protocol (Conceptual)
A specific protocol for the Willgerodt-Kindler reaction of 2-chloro-6-fluoroacetophenone was not found in the provided search results. The following is a general procedure.
Step 1: Synthesis of the Thioamide
-
In a reaction flask, combine 2-chloro-6-fluoroacetophenone (1.0 eq), elemental sulfur (2.0-3.0 eq), and morpholine (3.0-4.0 eq).
-
Heat the mixture to reflux (typically 130-150°C) for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess morpholine and sulfur, often by distillation or extraction.
Step 2: Hydrolysis to the Carboxylic Acid
-
The crude thioamide is then subjected to hydrolysis, typically by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
After hydrolysis is complete, the reaction mixture is worked up by extraction and acidification (if basic hydrolysis was used) to isolate the crude 2-Chloro-6-fluorophenylacetic acid.
-
Purification is achieved by recrystallization.
Data Summary
| Parameter | Value/Observation |
| Starting Material | 2-Chloro-6-fluoroacetophenone |
| Key Reagents | Sulfur, Morpholine, Acid/Base for hydrolysis |
| Typical Yield | Moderate |
| Purity | Can require significant purification |
| Advantages | Utilizes a different class of starting material. |
| Disadvantages | High reaction temperatures, potential for byproduct formation. |
Conclusion and Recommendations
The choice of the optimal synthetic route for 2-Chloro-6-fluorophenylacetic acid is contingent upon several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities regarding the handling of hazardous reagents.
-
For laboratory-scale synthesis with a focus on high yield and purity , the hydrolysis of 2-chloro-6-fluorophenylacetonitrile (Route 1) is often the most reliable and straightforward approach, provided the nitrile intermediate is accessible.
-
The Grignard carboxylation (Route 3) offers a viable alternative, particularly if the corresponding benzyl halide is readily available. However, meticulous control over reaction conditions is paramount to minimize byproduct formation.
-
The oxidation routes (Route 2) present a more varied picture. Direct oxidation of 2-chloro-6-fluoroethylbenzene is attractive for its directness but may suffer from harsh conditions and purification challenges. The Arndt-Eistert homologation, while elegant, is severely hampered by the hazardous nature of diazomethane, making it less suitable for routine or large-scale preparations.
-
The Willgerodt-Kindler reaction (Route 4) is a valuable tool when starting from the corresponding acetophenone, but the high temperatures and potential for a complex product mixture may necessitate more extensive process development.
Ultimately, a thorough evaluation of the specific project requirements and a careful consideration of the safety and environmental implications of each route will guide the synthetic chemist to the most judicious choice for the efficient and successful synthesis of 2-Chloro-6-fluorophenylacetic acid.
References
- Willgerodt, C. Ber. Dtsch. Chem. Ges.1887, 20, 2467–2470.
- Kindler, K. Liebigs Ann. Chem.1923, 431, 187–230.
- Carmack, M.; Spielman, M. A. Org. React.1946, 3, 83–107.
- Arndt, F.; Eistert, B. Ber. Dtsch. Chem. Ges.1935, 68, 200–208.
- Wolff, L. Justus Liebigs Ann. Chem.1912, 394, 23–59.
- Ye, T.; McKervey, M. A. Chem. Rev.1994, 94, 1091–1160.
- Grignard, V. C. R. Acad. Sci.1900, 130, 1322–1324.
- Kharasch, M. S.; Reinmuth, O. Grignard Reactions of Nonmetallic Substances; Prentice-Hall: New York, 1954.
- Meier, H.; Zeller, K.-P. Angew. Chem. Int. Ed. Engl.1975, 14, 32–43.
- Kirmse, W. Eur. J. Org. Chem.2002, 2002, 2193–2256.
- China P
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- 4. phasetransfer.com [phasetransfer.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Darzens reaction - Wikipedia [en.wikipedia.org]
Comparative Efficacy & Safety Guide: 2-Chloro-6-fluorophenylacetic Acid Derivatives (Lumiracoxib Class)
Executive Summary
This technical guide analyzes the pharmacological profile of 2-Chloro-6-fluorophenylacetic acid derivatives, primarily represented by Lumiracoxib . While structurally homologous to the "gold standard" phenylacetic acid NSAID, Diclofenac, the specific 2-chloro-6-fluoro substitution confers distinct physicochemical properties: rapid absorption, high acidity (pKa ~4.7) facilitating synovial accumulation, and exceptional COX-2 selectivity.
However, this class presents a critical dichotomy for drug developers: superior gastrointestinal safety and efficacy matched by idiosyncratic hepatotoxicity . This guide dissects the efficacy data against market alternatives and details the metabolic pathways (quinone imine formation) responsible for the safety failure, providing a roadmap for next-generation scaffold optimization.
Part 1: Chemical & Pharmacological Profile (SAR)[1]
The core scaffold is an arylacetic acid.[1] The differentiation lies in the halogenation of the aniline ring.
Structure-Activity Relationship (SAR)[1]
-
Diclofenac (Benchmark): Contains two chlorine atoms at the ortho positions (2,6-dichloro). This creates a twisted conformation essential for COX binding but allows for significant COX-1 inhibition.
-
Lumiracoxib (Target): Substitutes one chlorine for a fluorine (2-chloro-6-fluoro).[2]
-
Binding Pocket Fit: The smaller fluorine atom reduces steric hindrance, allowing the molecule to access the distinct hydrophobic side pocket of COX-2 more effectively than Diclofenac.
-
Acidity & Kinetics: The carboxylic acid moiety (pKa 4.7) allows the drug to be sequestered in inflamed tissues (which are acidic) via "ion trapping," leading to a short plasma half-life (~4 hours) but a long residence time in the joint (synovial fluid).
-
Mechanism of Action Visualization
The following diagram illustrates the differential binding kinetics and the "Ion Trapping" phenomenon characteristic of this acid-based COX-2 inhibitor.
Caption: Pharmacokinetic flow showing the 'Ion Trapping' mechanism where the acidic drug concentrates in inflamed tissue despite rapid systemic clearance.
Part 2: Comparative Efficacy Data
The efficacy of 2-Chloro-6-fluorophenylacetic acid derivatives is defined by their ability to inhibit COX-2 without affecting the gastroprotective COX-1 enzyme.
Table 1: In Vitro Inhibitory Potency (IC50)
Data synthesized from whole blood assays and recombinant enzyme studies.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Clinical Status |
| Lumiracoxib | 0.14 | > 30.0 | > 200 | Withdrawn (Hepatotoxicity) |
| Diclofenac | 0.02 | 0.6 | ~ 30 | Active (Standard Care) |
| Celecoxib | 0.34 | 10.2 | ~ 30 | Active (COX-2 Selective) |
| Etoricoxib | 1.1 | > 116 | ~ 106 | Active |
Key Insight: Lumiracoxib demonstrates the highest selectivity among acid-based NSAIDs. Unlike Coxibs (sulfonamides), it does not bind via a sulfonamide group, making it a distinct chemical class with different allergic potential.
Table 2: Clinical Efficacy Outcomes (Osteoarthritis)
Based on the TARGET study and Phase III trials.
| Metric | Lumiracoxib (100mg/day) | Diclofenac (150mg/day) | Ibuprofen (2400mg/day) |
| Pain Relief (WOMAC) | Equivalent | Equivalent | Equivalent |
| Ulcer Complications | 0.25% (Significant Reduction) | 1.0 - 1.5% | ~0.9% |
| Liver Enzyme Elevation (>3x ULN) | 2.6% | 2.0% | 0.5% |
Part 3: The Safety Paradox (Hepatotoxicity)
For researchers, the critical failure point of this scaffold is the metabolic activation pathway. Unlike the predictable GI toxicity of traditional NSAIDs, the 2-Chloro-6-fluorophenylacetic acid scaffold undergoes bioactivation to reactive metabolites.
The Quinone Imine Mechanism[3]
-
Phase I Metabolism: The molecule is oxidized by CYP2C9.
-
Reactive Intermediate: This forms a Quinone Imine intermediate.[2]
-
Detoxification Failure: Under normal conditions, this is conjugated with Glutathione (GSH).
-
Toxicity: If GSH is depleted or the dose is high, the Quinone Imine covalently binds to liver proteins, causing immune-mediated hepatotoxicity.
Caption: Metabolic bioactivation pathway showing the divergence between safe excretion and toxic protein adduct formation.
Part 4: Experimental Protocols
To evaluate new derivatives of this class, researchers must employ a "Self-Validating" dual-assay approach: Efficacy (COX inhibition) and Safety (Reactive Metabolite Trapping).
Protocol A: COX Isoenzyme Inhibition Assay (Colorimetric TMPD)
Objective: Determine IC50 and Selectivity.
Reagents:
-
Purified Ovine COX-1 and Recombinant Human COX-2.
-
Heme (Cofactor).
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.[5][6][7]
Workflow:
-
Preparation: Reconstitute enzymes in Tris-HCl buffer (pH 8.0).
-
Inhibitor Incubation: Incubate enzyme with the test compound (0.01 µM to 100 µM) for 15 minutes (Critical: This class shows time-dependent inhibition; immediate substrate addition may underestimate potency).
-
Reaction Initiation: Add Arachidonic Acid and TMPD.
-
Detection: The peroxidase activity of COX oxidizes TMPD to a blue compound. Measure absorbance at 590 nm .
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol B: Reactive Metabolite Trapping Assay
Objective: Assess hepatotoxic potential early in the design phase.
Reagents:
-
Human Liver Microsomes (HLM).[2]
-
NADPH (Regenerating system).
-
Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC).
Workflow:
-
Incubation: Incubate test compound (10 µM) with HLM (1 mg/mL) and GSH (5 mM).
-
Activation: Initiate with NADPH (1 mM) at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS .
-
Validation: Look for [M + GSH] or [M + NAC] mass shifts. The presence of these adducts confirms the formation of reactive quinone imines.
Caption: Step-by-step workflow for the COX Colorimetric Inhibitor Screening Assay.
References
-
Schnitzer, T. J., et al. (2004).[8] "Efficacy and safety of four doses of lumiracoxib versus diclofenac in patients with knee or hip primary osteoarthritis: a phase II... trial."[8] Arthritis & Rheumatism.
-
Tacconelli, S., et al. (2002). "The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity." Current Medical Research and Opinion.
-
Li, F., et al. (2008). "Bioactivation of lumiracoxib by peroxidases and human liver microsomes: identification of multiple quinone imine intermediates." Chemical Research in Toxicology.
-
Cayman Chemical. "COX Colorimetric Inhibitor Screening Assay Kit Protocol." Cayman Chemical Product Docs.
-
Boelsterli, U. A., et al. (2006). "Toxicity of Nonsteroidal Anti-inflammatory Drugs." Physiological Reviews.
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- 2. Bioactivation of lumiracoxib by peroxidases and human liver microsomes: identification of multiple quinone imine intermediates and GSH adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of four doses of lumiracoxib versus diclofenac in patients with knee or hip primary osteoarthritis: a phase II, four-week, multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: In Vitro vs. In Vivo Profiling of 2-Chloro-6-fluorophenylacetic Acid Derivatives
This guide provides a technical analysis of the in vitro and in vivo pharmacological profiles of 2-Chloro-6-fluorophenylacetic acid derivatives, with a specific focus on Lumiracoxib as the prototypical scaffold representative.
Executive Summary
The 2-chloro-6-fluorophenylacetic acid scaffold represents a distinct class of COX-2 selective inhibitors, structurally related to traditional NSAIDs like diclofenac but engineered for selectivity through steric manipulation. Unlike sulfonamide-based coxibs (e.g., celecoxib), these derivatives utilize a carboxylic acid pharmacophore.[1] This guide contrasts their high in vitro selectivity with their complex in vivo pharmacokinetic behavior, highlighting the "acid trapping" mechanism that allows for sustained efficacy despite a short plasma half-life.
Molecular Rationale & Mechanism
The core innovation in this class is the 2-chloro-6-fluoro substitution on the phenyl ring.
-
Steric Hindrance: The bulky chlorine and fluorine atoms force the phenyl ring out of coplanarity, creating a conformation that fits snugly into the larger hydrophobic binding pocket of COX-2 but is sterically excluded from the narrower COX-1 channel.
-
Binding Mode: Unlike celecoxib, which utilizes a side pocket, lumiracoxib binds via hydrogen bonding to Tyr385 and Ser530 at the top of the active site, mimicking the binding of arachidonic acid more closely than other coxibs.[1]
Visualization: Mechanism of Action
The following diagram illustrates the differential inhibition of the Arachidonic Acid cascade by this scaffold compared to non-selective NSAIDs.
Caption: Differential inhibition pathways. Note the 2-Cl-6-F scaffold (Blue) selectively blocks COX-2, sparing the COX-1 dependent Thromboxane pathway.
In Vitro Performance Profiling
In vitro assays quantify the intrinsic potency and selectivity of the molecule. For this class, Whole Blood Assays (WBA) are superior to purified enzyme assays because they account for plasma protein binding (which is high, >98%, for these lipophilic acids).
Comparative Data: Potency (IC50)
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Assay Type |
| Lumiracoxib | 0.13 | 67.0 | ~515 | Human Whole Blood |
| Diclofenac | 0.06 | 0.06 | ~1 | Human Whole Blood |
| Celecoxib | 0.34 | 1.2 | ~3.5 | Human Whole Blood |
| Rofecoxib | 0.53 | >19 | >35 | Human Whole Blood |
Note: Data derived from standard Human Whole Blood Assays (HWBA). Lumiracoxib demonstrates superior selectivity compared to structural analogs like Diclofenac.[1]
Experimental Protocol: COX Inhibition Assay (Human Whole Blood)
Objective: Determine IC50 values in a physiologically relevant matrix.
-
Blood Collection: Collect fresh heparinized blood from healthy volunteers (no NSAID use for 2 weeks).
-
COX-1 Incubation: Aliquot blood and treat with test compound (0.001–100 µM). Incubate for 60 min at 37°C to allow clotting. Measure TxB2 levels via ELISA (TxB2 is the stable index of COX-1 activity in platelets).
-
COX-2 Incubation: Aliquot blood and treat with test compound.[2][3] Stimulate with LPS (10 µg/mL) for 24 hours to induce COX-2. Measure PGE2 levels via ELISA.
-
Calculation: Plot concentration-response curves. Calculate IC50 as the concentration reducing prostanoid formation by 50%.
In Vivo Performance & Translation
The in vivo behavior of 2-chloro-6-fluorophenylacetic acid derivatives is characterized by a "PK/PD disconnect."
Efficacy vs. Pharmacokinetics[5]
-
Plasma Half-life: Short (~4 hours).
-
Duration of Action: Long (24 hours).
-
Explanation (Acid Trapping): Being a weak acid (pKa ~4.5), the molecule is highly ionized at physiological pH (7.4) but becomes non-ionized in the acidic environment of inflamed tissue (pH ~6.8). This allows it to penetrate inflamed cells and become "trapped" intracellularly, maintaining high local concentrations at the target site long after plasma levels have cleared.
Comparative Data: Efficacy & Safety (Rat Models)
| Metric | Lumiracoxib (10 mg/kg) | Diclofenac (10 mg/kg) | Vehicle Control |
| Paw Edema Inhibition | 58% | 61% | 0% |
| Gastric Ulcer Index | 0.2 (Safe) | 12.5 (Ulcerogenic) | 0.0 |
| ED50 (Inflammation) | ~0.5 mg/kg | ~0.8 mg/kg | N/A |
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: Assess anti-inflammatory efficacy in vivo.
-
Animals: Male Wistar rats (150-200g).
-
Administration: Administer test compound (oral gavage) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer (water displacement) at 0, 1, 3, and 5 hours post-injection.
-
Analysis: Calculate % inhibition =
.
Critical Analysis: The Translation Gap
While in vitro assays predict COX-2 selectivity perfectly, they fail to predict idiosyncratic toxicities.
-
Hepatic Safety: Lumiracoxib was withdrawn from several markets due to hepatotoxicity. This is not related to COX-2 inhibition but rather to the metabolic activation of the phenylacetic acid moiety (formation of reactive quinone imines).
-
Lesson: Structural modifications (2-Cl-6-F) that improve target selectivity can inadvertently alter metabolic liabilities.
Visualization: Experimental Workflow
This workflow ensures a robust dataset from molecule to phenotype.
Caption: Integrated screening cascade. Note the progression from biochemical assays to complex organismal models.
References
-
Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. Source: British Journal of Pharmacology (2004). URL:[Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Source: Methods in Molecular Biology (2010). URL:[Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. Source: Inflammation Protocols (Methods in Molecular Biology). URL:[Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. Source: Future Medicinal Chemistry (2016). URL:[Link]
-
Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis. Source: Core Evidence (2007). URL:[Link]
Sources
- 1. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 2-Chloro-6-fluorophenylacetic Acid Analogs Against Cyclooxygenase Isoforms: A Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth comparison of the binding affinities of 2-Chloro-6-fluorophenylacetic acid and its rationally designed analogs against the cyclooxygenase (COX) isoforms, COX-1 and COX-2. As key enzymes in the inflammatory pathway, the differential inhibition of these isoforms is a cornerstone of modern anti-inflammatory drug design. This document serves as a practical walkthrough for researchers, scientists, and drug development professionals, detailing the experimental workflow from target selection and ligand design to molecular docking and results interpretation.
Introduction: The Rationale for Selective COX Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely used class of therapeutics that primarily exert their effects through the inhibition of cyclooxygenase enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] While both isoforms share a similar catalytic function, their physiological roles differ significantly. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions such as maintaining the integrity of the gastrointestinal lining and regulating platelet aggregation.[2] Conversely, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[1]
The therapeutic action of NSAIDs is primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are linked to the simultaneous inhibition of COX-1.[1] This understanding has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory relief with an improved safety profile.[3] Phenylacetic acid derivatives represent a scaffold of interest in the design of novel NSAIDs.[4] This guide focuses on 2-Chloro-6-fluorophenylacetic acid, a halogenated phenylacetic acid derivative, and explores its potential and that of its analogs to selectively bind to the active site of COX-2 over COX-1 through in silico molecular docking studies.
Experimental Design and Workflow
This comparative guide will employ a structure-based drug design approach, utilizing molecular docking to predict the binding affinity and orientation of a series of ligands within the active sites of human COX-1 and COX-2. The workflow is designed to be a self-validating system, with each step building upon the last to ensure scientific rigor and reproducibility.
Signaling Pathway of Prostaglandin Synthesis
Caption: A flowchart illustrating the key steps in the molecular docking workflow.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the comparative molecular docking of 2-Chloro-6-fluorophenylacetic acid and its analogs against COX-1 and COX-2. The presented workflow, from target and ligand preparation to docking simulation and results analysis, provides a solid foundation for researchers to explore the potential of novel compounds as selective COX-2 inhibitors.
The in silico data generated from this study can be used to prioritize the synthesis and in vitro testing of the most promising analogs. Further experimental validation, such as enzyme inhibition assays, will be crucial to confirm the computational predictions and to fully elucidate the therapeutic potential of these compounds. This iterative cycle of computational design and experimental validation is a powerful paradigm in modern drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
